SARS-CoV-2 Mpro-IN-8
Description
Properties
Molecular Formula |
C33H35ClN3O5P |
|---|---|
Molecular Weight |
620.1 g/mol |
InChI |
InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1 |
InChI Key |
ODPNIRLBABFWDZ-DTLORLEISA-N |
Isomeric SMILES |
CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
Canonical SMILES |
CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Antiviral Candidate: A Technical Deep Dive into Spiroindole Phosphonate Inhibitors of SARS-CoV-2
For Immediate Release
In the relentless pursuit of effective therapeutics against SARS-CoV-2, a novel class of compounds, spiroindole phosphonates, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these potent viral inhibitors, tailored for researchers, scientists, and drug development professionals. The findings presented herein are a synthesis of recent advancements, offering a comprehensive overview of their potential to combat COVID-19.
Quantitative Analysis of Inhibitory Activity
The antiviral efficacy of the synthesized spiroindole phosphonate compounds (designated as 6a-l ) was rigorously evaluated against SARS-CoV-2 in Vero-E6 cells. The key quantitative metrics, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized below. A higher SI value indicates a more favorable safety and efficacy profile.
Table 1: Anti-SARS-CoV-2 Properties of Spiroindole Phosphonates (6a-l)
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| 6a | 88.61 | 73.07 | 0.82 |
| 6b | 10.39 | 22.0 | 2.12 |
| 6c | 85.84 | 126.0 | 1.47 |
| 6d | 13.53 | 18.83 | 1.39 |
| 6e | 340 | 9.834 | 0.03 |
| 6f | 7.26 | 10.0 | 1.38 |
| 6g | 8.88 | 20.33 | 2.29 |
| 6h | 46.74 | 38.33 | 0.82 |
| 6i | 35.21 | 87.01 | 2.47 |
| 6j | 21.66 | 40.10 | 1.85 |
| 6k | 106.1 | 49.92 | 0.47 |
| 6l | 578.4 | 23.71 | 0.04 |
| Favipiravir | 1382 | 5262 | 3.8 |
| Hydroxychloroquine | 36.92 | 356.4 | 9.7 |
| Chloroquine | 24.98 | 377.7 | 15.1 |
Data sourced from a study on spiroindole-containing compounds.[1][2]
Of the synthesized compounds, 6g and 6b demonstrated the most promising antiviral activity with IC50 values of 8.88 μM and 10.39 μM, respectively, and notable selectivity indices.[1][2]
Further investigation into the mechanism of action revealed that these compounds inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[1] The Mpro inhibitory properties of the most potent antiviral compounds were quantified and compared with the known protease inhibitor, Tipranavir.
Table 2: Mpro-SARS-CoV-2 Inhibitory Properties
| Compound | IC50 (μM) |
| 6b | 9.605 |
| 6d | 42.82 |
| 6g | 15.59 |
| Tipranavir | 7.38 |
Data reflects the Mpro inhibitory activity of selected spiroindole phosphonates.
Compound 6b exhibited the most potent Mpro inhibition, with an IC50 value comparable to Tipranavir.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and biological evaluation of the spiroindole phosphonate inhibitors.
Synthesis of Spiroindole Phosphonates (6a-l)
The synthesis of the target compounds was achieved through a microwave-assisted 1,3-dipolar cycloaddition reaction.
Reactants:
-
3,5-bis((E)-ylidene)-1-phosphonate-4-piperidones (3a-g )
-
Isatins (4 )
-
Sarcosine (5 )
Procedure:
-
An azomethine ylide is generated in situ from the interaction of isatins (4 ) and sarcosine (5 ).
-
The azomethine ylide undergoes a cycloaddition reaction with N-diethyl phosphonate-3,5-bis(ylidene)-4-piperidones (3a-g ).
-
The reaction is carried out under microwave irradiation, leading to the formation of (dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidin]-1″-yl)phosphonates (6a-l ) in excellent yields (80–95%).
Synthesis of Spiroindole Phosphonates.
Anti-SARS-CoV-2 Activity Assay (Vero-E6 Cells)
The antiviral activity was assessed using a standard viral-infected Vero-E6 cell technique.
Cell Culture:
-
Vero-E6 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
Procedure:
-
Vero-E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The cells are then infected with SARS-CoV-2.
-
The infected cells are treated with serial dilutions of the test compounds.
-
After a defined incubation period (typically 48-72 hours), the cytopathic effect (CPE) is observed and quantified.
-
The IC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.
Cytotoxicity Assay
The cytotoxicity of the compounds was determined in parallel with the antiviral assay on uninfected Vero-E6 cells.
Procedure:
-
Vero-E6 cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compounds.
-
After the incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Mpro-SARS-CoV-2 Inhibition Assay
The inhibitory effect on the main protease was determined using a commercially available Mpro assay kit, typically a FRET-based assay.
Principle:
-
The assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in an increase in fluorescence. Inhibitors of Mpro will prevent this cleavage and thus reduce the fluorescent signal.
Procedure:
-
The Mpro enzyme is pre-incubated with the test compounds for a specified time.
-
The fluorogenic substrate is then added to initiate the reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the Mpro activity by 50%.
Experimental and logical workflow.
Structure-Activity Relationship (SAR)
The preliminary SAR analysis indicates that the nature and position of substituents on the indole and piperidone rings significantly influence the antiviral activity. Specifically, the presence of a chloro group on the indolyl moiety appears to enhance the anti-SARS-CoV-2 efficacy when compared to unsubstituted analogs. For instance, the comparison between compounds 6a (unsubstituted) and 6b (chloro-substituted) shows a dramatic increase in potency, with IC50 values of 88.61 μM and 10.39 μM, respectively. Further optimization of these scaffolds holds the potential for the development of even more potent inhibitors.
Conclusion
The discovery of spiroindole phosphonates as inhibitors of SARS-CoV-2, and specifically its main protease, represents a significant step forward in the development of novel antiviral therapeutics. The data presented in this guide underscores the potential of this chemical scaffold. The detailed experimental protocols provide a framework for further research and optimization of these promising compounds. Continued investigation into the structure-activity relationships and in vivo efficacy is warranted to fully elucidate the therapeutic potential of spiroindole phosphonates in the fight against COVID-19.
References
A Technical Guide to the Structure-Activity Relationship of Spiroindole-Based SARS-CoV-2 Mpro Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the structure-activity relationships (SAR) of spiroindole compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] The unique three-dimensional structure of the spirooxindole scaffold has made it a privileged framework in medicinal chemistry for developing novel therapeutic agents.[3][4][5] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical workflows and concepts to aid in the rational design of more potent and selective spiroindole-based Mpro inhibitors.
The Role of Mpro in SARS-CoV-2 Replication
The SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It functions by cleaving the viral polyproteins (pp1a and pp1ab) at more than 11 specific sites to release functional non-structural proteins (nsps). These nsps are vital for forming the replication and transcription complex. Because inhibiting Mpro activity can halt viral replication and there are no known human proteases with similar cleavage specificity, it is a highly attractive target for antiviral drug development.
Quantitative Structure-Activity Relationship (SAR) Data
Recent studies have explored spiroindole derivatives as potential Mpro inhibitors. The biological activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against Mpro, their half-maximal cytotoxic concentration (CC50) in host cells, and the resulting selectivity index (SI = CC50/IC50).
One study investigated a series of spiroindole-pyrrolidine phosphonates, revealing key insights into their SAR. The general structure for this series is depicted below, with activity data summarized in Table 1.

Table 1: Anti-SARS-CoV-2 and Mpro Inhibitory Activities of Spiroindole-Phosphonate Derivatives
| Compound | R | R' | Anti-SARS-CoV-2 IC50 (µM) | CC50 (µM) | SI | Mpro IC50 (µM) |
| 6b | Ph | Cl | 10.39 | 22.0 | 2.12 | 9.605 |
| 6d | 4-FC6H4 | Cl | 13.53 | 18.83 | 1.39 | 42.82 |
| 6f | 4-ClC6H4 | Cl | 7.26 | 10.0 | 1.38 | - |
| 6g | 4-BrC6H4 | H | 8.88 | 20.33 | 2.29 | 15.59 |
| 6i | 4-H3CC6H4 | H | 35.21 | 87.01 | 2.47 | - |
| 6j | 4-H3CC6H4 | Cl | 21.66 | 40.10 | 1.85 | - |
| Tipranavir | - | - | - | - | - | 7.38 |
Data sourced from Bekheit et al. (2023). "-" indicates data not reported.
SAR Analysis:
-
Effect of Substitution at R': A comparison between compounds 6g (R'=H) and its chlorinated analog (R=4-BrC6H4, R'=Cl, not shown in table) indicated that the presence of chlorine at the R' position can influence activity. Compound 6b (R'=Cl) showed the most potent Mpro inhibition in this series with an IC50 of 9.605 µM, comparable to the reference inhibitor Tipranavir.
-
Effect of Substitution at R: The nature of the aryl group at the R position significantly impacts potency. Compound 6g , with a bromo-substituted phenyl ring, exhibited a promising balance of antiviral activity (IC50 = 8.88 µM) and low cytotoxicity, resulting in a good selectivity index (SI = 2.29). Replacing the bromo group with a fluoro group (6d ) or a methyl group (6j ) led to a decrease in antiviral potency.
-
Overall Potency: Compound 6b emerged as the most effective Mpro inhibitor, while compound 6f showed the highest activity in the cell-based anti-SARS-CoV-2 assay (IC50 = 7.26 µM), though it also had higher cytotoxicity.
Another study focused on spirooxindole-based phenylsulfone cycloadducts, evaluating their activity against SARS-CoV-2 and MERS-CoV.
Table 2: Antiviral Activity of Spirooxindole-Phenylsulfone Derivatives
| Compound | SARS-CoV-2 IC50 (µM) | MERS-CoV IC50 (µM) |
| 4c | 17 | - |
| 4d | 24 | 23 |
| 4e | 18 | - |
| 4i | - | 11 |
| 4k | 27 | - |
Data sourced from Al-Ostath et al. (2022). "-" indicates data not reported or significantly lower activity.
SAR Analysis:
-
Compounds 4c and 4e displayed the most potent activity against SARS-CoV-2, with IC50 values of 17 µM and 18 µM, respectively.
-
Compound 4i was the most effective against MERS-CoV, with an IC50 of 11 µM.
-
Interestingly, the study found that combining certain potent compounds, such as 4k with 4i , resulted in a synergistic effect with improved antiviral activity (IC50 = 3.275 µM against SARS-CoV-2) and better safety profiles.
While some spirooxindole scaffolds show promise, not all are active against Mpro. A study of spirofused tetrahydroisoquinoline–oxindole hybrids found that while some compounds were active against SARS-CoV-2 spike/ACE2 fusion (IC50 of 3.6 µM for the most active compound), none of the tested compounds showed inhibitory activity against Mpro. This highlights the specific structural requirements for targeting the Mpro active site.
Experimental Protocols
The identification and characterization of spiroindole Mpro inhibitors involve chemical synthesis followed by a cascade of biological assays.
The synthesis of spirooxindole derivatives is often achieved through efficient multicomponent reactions. For instance, spirooxindole-based phenylsulfone cycloadducts can be synthesized via a one-pot [3+2] cycloaddition reaction involving phenyl vinyl sulfone, substituted isatins, and various amines. Spiroindole-pyrrolidine phosphonates are synthesized through a similar cycloaddition strategy.
General Protocol for [3+2] Cycloaddition:
-
A mixture of a substituted isatin, an amino acid (e.g., sarcosine), and an electron-deficient alkene (e.g., diethyl (E)-(2-nitrovinyl)phosphonate) is prepared in a suitable solvent like methanol.
-
The mixture is refluxed for a specified period (e.g., 8-10 hours).
-
Reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified, typically by column chromatography, to yield the desired spiroindole compound.
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
Test Compounds (Spiroindoles) and DMSO
-
384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the spiroindole inhibitors in DMSO.
-
Dispensing: Dispense a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add a solution of recombinant Mpro (final concentration typically in the nanomolar range, e.g., 30 nM) in assay buffer to each well, except for the no-enzyme control wells.
-
Pre-incubation: Mix the plate gently and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Mpro FRET substrate solution (final concentration in the micromolar range) to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at an appropriate excitation/emission wavelength pair (e.g., 340 nm/460 nm).
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well by plotting fluorescence against time. Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
This cell-based assay determines the efficacy of the compounds in inhibiting viral replication in a host cell line.
Materials:
-
Vero-E6 cells (African green monkey kidney epithelial cells)
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test Compounds
-
Crystal Violet stain
Protocol:
-
Cell Seeding: Seed Vero-E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment: Wash the cells and add media containing serial dilutions of the spiroindole compounds.
-
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated-infected controls.
-
Incubation: Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to become visible (e.g., 3-4 days).
-
CPE Evaluation: Observe the cells under a microscope to assess the viral CPE.
-
Cell Viability Staining: Fix the cells with a fixative (e.g., 10% formalin) and stain with Crystal Violet.
-
Quantification: Solubilize the stain and measure the absorbance using a plate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that protects 50% of the cells from CPE.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel antitumor spirodihydrothiopyran-oxindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiroindole-Containing Antiviral Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spiroindole scaffolds has established them as a privileged class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties of spiroindole-containing compounds with demonstrated antiviral activity. It includes a summary of their quantitative antiviral data, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Key Spiroindole Scaffolds and Their Antiviral Activities
Spirooxindoles, characterized by a spiro-fused ring system at the C3 position of an oxindole core, are a prominent family of spiroindoles with significant antiviral potential.[1] These compounds have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Dengue Virus (DENV), Influenza Virus, Respiratory Syncytial Virus (RSV), and coronaviruses.[1][3]
Spiro-pyrrolidinyl Oxindoles
One of the most explored scaffolds is the spiro-pyrrolidinyl oxindole core. These compounds have shown promising activity against various viruses. For instance, certain derivatives have been identified as potent inhibitors of HIV replication.
Spiro-pyrazolopyridone Oxindoles
Spiro-pyrazolopyridone oxindoles have emerged as potent inhibitors of the Dengue Virus NS4B protein. A notable example is the preclinical candidate (R)-44, which has demonstrated excellent in vivo efficacy in a mouse model of dengue viremia.
Other Bioactive Spiroindole Scaffolds
Other spiroindole derivatives, such as those derived from strictosamide, have shown significant activity against the influenza A virus. Additionally, spiro[indoline-3,2′-thiazolidine] derivatives have been synthesized and evaluated for their antiviral properties.
Chemical Properties of Representative Spiroindole Antivirals
The chemical properties of spiroindole compounds, such as molecular weight and lipophilicity (LogP), play a crucial role in their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the chemical and antiviral properties of selected spiroindole-containing compounds.
Table 1: Chemical Properties of Selected Spiroindole Antiviral Compounds
| Compound Name/ID | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | IUPAC Name |
| NITD609 (Cipargamin) | C₁₉H₁₄Cl₂FN₃O | 390.2 | 3.9 | (3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[indole-3,1'-pyrido[3,4-b]indol]-2(1H)-one |
| SIP-1 | C₂₂H₂₀N₂O₄S | 424.5 | N-(2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl)-N-((S)-1-phenylethyl)thiophene-2-sulfonamide | |
| (R)-44 | C₂₅H₂₇FN₄O₃ | 466.5 | (R)-1-(4-fluorobenzyl)-6-(4-hydroxypiperidin-1-yl)-4-methyl-1,5-dihydrospiro[pyrazole-3,3'-indolin]-2'(1'H)-one | |
| Compound 19 (HIV NNRTI) | C₂₂H₁₉FN₄O₂ | 390.4 | 2-((1'-(pyridin-2-yl)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-yl)amino)nicotinonitrile |
Table 2: Antiviral Activity of Selected Spiroindole-Containing Compounds
| Compound Name/ID | Virus | Target | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| NITD609 (Cipargamin) | Plasmodium falciparum | PfATP4 | ~1 nM (IC50) | >10 µM (HFF cells) | >10000 |
| SIP-1 | HIV-1 | Vpr | 0.5 µM (IC50) | >100 µM (Molt-4, HeLa) | >200 |
| (R)-44 | Dengue Virus (DENV-2, -3) | NS4B | 10-80 nM (EC50) | >20 µM | >250 |
| Compound 19 (HIV NNRTI) | HIV-1 | Reverse Transcriptase | 8 nM (EC50) | Not Reported | Not Reported |
| Strictosamide derivative (47b) | Influenza A (A/Jinan/15/90) | Not Specified | 4.12 µg/mL (IC50) | Not Reported | Not Reported |
| Spiro[indoline-pyrrolizidine] (50) | Influenza A (H1N1) | Not Specified | 1.9 µg/mL (EC50) | 37 µg/mL | 19.5 |
| Dispiro[indoline-pyrrolidine-piperidine] derivative | SARS-CoV-2 | Not Specified | 7.687 µM (IC50) | 262.5 µM | 34.1 |
| Spiro[triazolo[4,5-b]pyridine-7,3′-indoline] derivative | Dengue Virus (DENV-1, -2, -3) | Not Specified | 0.78, 0.16, 0.035 µM (IC50) | Not Reported | Not Reported |
| Spirooxindole-based phenylsulfone (4i) | MERS-CoV | Not Specified | 11 µM (IC50) | Not Reported | Not Reported |
| Spirooxindole-based phenylsulfone (4c) | SARS-CoV-2 | Not Specified | 17 µM (IC50) | Not Reported | Not Reported |
Mechanisms of Antiviral Action and Signaling Pathways
Spiroindole-containing compounds exert their antiviral effects through various mechanisms, often by targeting specific viral proteins or host factors essential for viral replication.
Inhibition of Dengue Virus NS4B Protein
A significant mechanism of action for certain spiro-pyrazolopyridone oxindoles is the inhibition of the Dengue Virus non-structural protein 4B (NS4B). NS4B is a key component of the viral replication complex and is involved in viral RNA synthesis. Inhibition of NS4B disrupts the formation and function of this complex, thereby halting viral replication. The interaction of NS4B with other viral proteins, such as NS3, is crucial for its function, and compounds that block this interaction can effectively inhibit the virus.
Caption: Inhibition of Dengue Virus replication by a spiroindole compound targeting the NS4B protein.
Inhibition of HIV Reverse Transcriptase
Several spirooxindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative spiroindole compound and for key antiviral and cytotoxicity assays.
Synthesis of Spiro[indoline-3,2′-pyrrolidine] Derivatives
A common method for the synthesis of spiro[indoline-3,2′-pyrrolidine] derivatives is through a [3+2] cycloaddition reaction. The following is a general protocol:
Materials:
-
Substituted isatin
-
Sarcosine or other amino acid
-
A suitable dipolarophile (e.g., an electron-deficient alkene)
-
Solvent (e.g., methanol, ethanol, or acetonitrile)
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
To a solution of the substituted isatin (1.0 mmol) and sarcosine (1.2 mmol) in the chosen solvent (10 mL), the mixture is stirred at room temperature for 10-15 minutes to generate the azomethine ylide in situ.
-
The dipolarophile (1.0 mmol) is then added to the reaction mixture.
-
The reaction mixture is heated to reflux for a time determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is treated with cold water, and the solid product is collected by filtration.
-
The crude product is washed with water and dried.
-
Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Antiviral Drug Discovery and Evaluation Workflow
The discovery and development of novel antiviral spiroindole compounds typically follow a multi-step workflow, from initial high-throughput screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of antiviral spiroindole compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for screening antiviral compounds by measuring the protection of host cells from virus-induced death.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Virus stock of known titer
-
Test compounds (spiroindole derivatives)
-
96-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted test compounds to the wells. Subsequently, add a pre-titered amount of virus to each well (except for cell control wells) to induce a clear cytopathic effect in the virus control wells after a specific incubation period.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).
-
Staining: After the incubation period, remove the medium and stain the cell monolayer with Crystal Violet solution.
-
Data Analysis: Quantify the cell viability, for example, by solubilizing the stain and measuring the absorbance. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the viral CPE by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxicity of the compounds on the host cells.
Materials:
-
Host cell line
-
Cell culture medium
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Conclusion and Future Outlook
Spiroindole-containing compounds represent a rich and versatile source of potential antiviral agents. Their unique three-dimensional structures provide a framework for the development of potent and selective inhibitors against a variety of viral targets. While significant progress has been made, particularly in the development of inhibitors for HIV and Dengue virus, many spiroindole scaffolds remain unexplored for their antiviral potential.
Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action and identifying the specific viral or host targets for a broader range of spiroindole compounds will be crucial for rational drug design. Furthermore, the synthesis and evaluation of a wider diversity of spiroindole libraries are needed to identify new lead compounds with improved potency, broader antiviral spectra, and favorable pharmacokinetic properties. The continued investigation of these promising scaffolds holds great potential for the development of the next generation of antiviral therapeutics.
References
The Role of the Phosphonate Group in Mpro Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a cysteine protease essential for the virus's life cycle, making it a prime target for antiviral drug development. Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins required for viral replication.[1] Inhibition of this enzyme effectively halts the viral life cycle. The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41. This nucleophilic cysteine is the target for many covalent inhibitors. The phosphonate group has emerged as a versatile functional group in the design of Mpro inhibitors due to its unique chemical properties, acting both as a bioisostere of phosphate and as a potential reactive moiety for covalent inhibition. This technical guide provides an in-depth overview of the role of the phosphonate group in Mpro inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and mechanisms.
The Phosphonate Group: A Dual-Role Player in Mpro Inhibition
The phosphonate group (-PO(OR)2) offers several advantages in the design of enzyme inhibitors. Its tetrahedral geometry and ability to accept hydrogen bonds allow it to act as a stable mimic of the transition state of peptide bond hydrolysis or as a bioisostere for phosphate groups, which are common in biological systems.[2] In the context of Mpro inhibition, the phosphonate group can play two primary roles:
-
Non-covalent Interactions: The phosphonate moiety can form significant hydrogen bonding and electrostatic interactions with residues in the active site of Mpro. Molecular docking studies have suggested that the oxygen atoms of the phosphonate group can interact with key residues such as Glu166 and Gln189, contributing to the binding affinity of the inhibitor.[3]
-
Covalent Inhibition: The phosphorus atom of a phosphonate can act as an electrophilic center, susceptible to nucleophilic attack by the catalytic Cys145 residue in the Mpro active site. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme. This "warhead" functionality is a key strategy in the design of potent and long-lasting inhibitors for cysteine proteases.
Quantitative Data on Phosphonate-Based Mpro Inhibitors
The development of phosphonate-containing inhibitors for SARS-CoV-2 Mpro is an active area of research. While extensive experimental data is still emerging, several studies have reported promising candidates. The following tables summarize the available quantitative data for various phosphonate derivatives.
Table 1: Experimentally Determined Inhibitory Activity of Spiroindole Phosphonates against SARS-CoV-2 Mpro
| Compound ID | Structure | Mpro IC50 (µM) |
| 6b | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 9.605 |
| 6d | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 42.82 |
| 6g | Spiro[indoline-3,2'-pyrrolidine-3',3''-piperidin]-1''-yl)phosphonate derivative | 15.59 |
Data extracted from Girgis et al., 2023.
Table 2: Computationally Predicted Binding Affinity of Phosphonate Derivatives for SARS-CoV-2 Mpro
| Compound ID | Type | Binding Energy (kcal/mol) | Predicted Ki (µM) |
| L24 | Bisphosphonate | -6.38 | 2.5 |
| L1-L51 | Mono-, Bis-, and Tetra-phosphonates | Ranging from -4.0 to -6.38 | Ranging from 2.5 to >100 |
Data extracted from Ghasemi et al., 2022. Note: These values are based on molecular docking studies and have not been experimentally confirmed.[3]
Experimental Protocols
The evaluation of Mpro inhibitors typically involves enzymatic assays to determine their inhibitory potency (e.g., IC50, Ki). A commonly used method is the Förster Resonance Energy Transfer (FRET) assay.
Detailed Protocol for FRET-Based Mpro Inhibition Assay
This protocol is adapted from established methods for measuring Mpro activity and inhibition.[1]
1. Materials and Reagents:
-
Recombinant SARS-CoV-2 Mpro
-
Mpro FRET Substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Inhibitor Stock Solution (e.g., 10 mM in DMSO)
-
DMSO (for control wells)
-
384-well black plates
2. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the phosphonate inhibitor in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of the serially diluted inhibitor or DMSO (for no-inhibitor and no-enzyme controls) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of Mpro in assay buffer to the desired final concentration (typically in the nanomolar range, to be optimized for a robust signal-to-background ratio).
-
Add 50 µL of the Mpro solution to each well, except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the Mpro FRET substrate solution in assay buffer to the desired final concentration (typically in the micromolar range).
-
Add 50 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence plate reader.
-
Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes. The excitation wavelength is typically around 340 nm and the emission wavelength is around 490 nm for the specified substrate.
-
3. Data Analysis:
-
Calculate the Rate of Reaction:
-
For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
-
Determine IC50 Value:
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Mpro Action and Inhibition
The following diagram illustrates the critical role of Mpro in the SARS-CoV-2 life cycle and the mechanism of its inhibition.
Caption: SARS-CoV-2 Mpro action and inhibition pathway.
Experimental Workflow for Screening Mpro Inhibitors
The following diagram outlines the typical workflow for identifying and characterizing Mpro inhibitors.
Caption: Workflow for Mpro inhibitor screening and development.
Logical Relationship: Proposed Binding Mode of Phosphonate Inhibitors
This diagram illustrates the proposed interactions of a phosphonate inhibitor with the active site of Mpro, based on molecular docking studies.
Caption: Proposed interactions of a phosphonate inhibitor with Mpro.
Conclusion
The phosphonate group represents a promising scaffold for the development of novel and potent inhibitors against SARS-CoV-2 Mpro. Its ability to act as a phosphate mimic and a covalent warhead provides a dual mechanism for disrupting the function of this critical viral enzyme. While the number of experimentally validated phosphonate-based Mpro inhibitors is still growing, computational studies suggest a rich chemical space for exploration. Further research, including the synthesis and experimental validation of diverse phosphonate derivatives and the acquisition of high-resolution crystal structures, will be crucial in advancing these compounds towards clinical applications in the fight against COVID-19 and future coronavirus outbreaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterized, QSAR studies and molecular docking of some phosphonates as COVID-19 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Spiroindole Derivatives Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The global effort to identify effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has explored a vast chemical space, with spiroindole derivatives emerging as a promising class of compounds. Their unique three-dimensional structures and synthetic tractability make them attractive scaffolds for targeting key viral processes. This technical guide provides an in-depth overview of the initial screening of spiroindole derivatives against SARS-CoV-2, consolidating quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to aid researchers in the ongoing quest for novel antiviral agents.
Data Presentation: Efficacy of Spiroindole Derivatives
The antiviral activity of spiroindole derivatives has been evaluated against several key SARS-CoV-2 targets. The following tables summarize the quantitative data from various screening studies, providing a comparative overview of their potency and cytotoxicity.
Table 1: Anti-SARS-CoV-2 Activity of Spirooxindole-Based Phenylsulfone Cycloadducts
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 4c | SARS-CoV-2 (Whole Virus) | 17 | >100 | >5.88 |
| 4e | SARS-CoV-2 (Whole Virus) | 18 | >100 | >5.56 |
| 4d | SARS-CoV-2 (Whole Virus) | 24 | >100 | >4.17 |
| 4k | SARS-CoV-2 (Whole Virus) | 27 | >100 | >3.70 |
| 4k + 4i (Combination) | SARS-CoV-2 (Whole Virus) | 3.275 | 11832 | >3612 |
Data sourced from a study on spirooxindole-based phenylsulfonyl moieties.[1][2][3]
Table 2: Activity of Spiroindole-Phosphonate Derivatives Against SARS-CoV-2 and its Main Protease (Mpro)
| Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6g | SARS-CoV-2 (Whole Virus) | 8.88 | 20.33 | 2.29 |
| 6b | SARS-CoV-2 (Whole Virus) | 10.39 | 22.0 | 2.12 |
| 6i | SARS-CoV-2 (Whole Virus) | 35.21 | 87.01 | 2.47 |
| 6f | SARS-CoV-2 (Whole Virus) | 7.26 | 10.0 | 1.38 |
| 6d | SARS-CoV-2 (Whole Virus) | 13.53 | 18.83 | 1.39 |
| 6j | SARS-CoV-2 (Whole Virus) | 21.66 | 40.10 | 1.85 |
| 6b | Mpro | 9.605 | - | - |
| 6g | Mpro | 15.59 | - | - |
| 6d | Mpro | 42.82 | - | - |
| Tipranavir (Control) | Mpro | 7.38 | - | - |
Data sourced from a study on spiroindole-containing compounds bearing a phosphonate group.[1]
Table 3: Inhibitory Activity of Spirooxindoles Based on Uracil Derivatives Against SARS-CoV-2 and its Enzymes
| Compound | Target | IC50 (nM) |
| 3a | RdRp | 40.23 ± 0.09 |
| 3a | Spike Glycoprotein | 40.27 ± 0.17 |
| 4d | RdRp | 41.26 ± 0.25 |
| 4d | Spike Glycoprotein | 41.23 ± 0.12 |
| 4e | RdRp | 42.27 ± 0.31 |
| 4e | Spike Glycoprotein | 42.27 ± 0.31 |
| 4b | RdRp | 44.90 ± 0.08 |
| 4b | Spike Glycoprotein | 44.83 ± 0.16 |
| Chloroquine (Control) | RdRp | 45 ± 0.02 |
| Chloroquine (Control) | Spike Glycoprotein | 45 ± 0.06 |
Data sourced from a study on spiro-oxindoles based on uracil derivatives.[4]
Table 4: Inhibition of SARS-CoV-2 Spike-ACE2 Interaction by Spiro-fused Tetrahydroisoquinoline-Oxindole Hybrids
| Compound | Target | IC50 (µM) |
| 11j | Spike-ACE2 Interaction | 3.6 |
Data sourced from a study on spirooxindoles as blocking agents of SARS-CoV-2 spike/ACE2 interaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are composite protocols for key experiments based on published studies.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of SARS-CoV-2 in a host cell line.
-
Cell Line: Vero E6 cells are commonly used due to their susceptibility to SARS-CoV-2 infection.
-
Virus Strain: A well-characterized strain of SARS-CoV-2, such as "NRC-03-nhCoV," is used.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the spiroindole derivatives.
-
Pre-treat the cell monolayers with the compound dilutions for a specified time (e.g., 1 hour).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After an adsorption period (e.g., 1 hour), remove the virus inoculum and add an overlay medium containing the compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet).
-
Count the number of plaques in each well and calculate the percentage of inhibition relative to untreated virus-infected controls.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the concentration of the compound that is toxic to the host cells.
-
Cell Line: Vero E6 cells.
-
Procedure:
-
Seed Vero E6 cells in 96-well plates.
-
Treat the cells with serial dilutions of the spiroindole derivatives.
-
Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
-
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay
This is a biochemical assay to screen for inhibitors of the viral main protease, which is essential for viral replication.
-
Enzyme: Recombinant SARS-CoV-2 Mpro.
-
Substrate: A fluorogenic peptide substrate that is cleaved by Mpro.
-
Procedure:
-
Dispense the spiroindole derivatives into a 384-well plate.
-
Add the Mpro enzyme to the wells and incubate to allow for compound-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the percentage of Mpro inhibition for each compound concentration compared to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This assay identifies compounds that inhibit the viral RNA polymerase, a key enzyme in the replication of the viral genome.
-
Enzyme Complex: Recombinant SARS-CoV-2 nsp12 (RdRp) in complex with nsp7 and nsp8 cofactors.
-
Assay Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay where the polymerase activity leads to a change in the FRET signal.
-
Procedure:
-
Incubate the RdRp enzyme complex with the spiroindole derivatives in an appropriate reaction buffer.
-
Initiate the polymerization reaction by adding a template RNA and nucleotides, one of which is labeled with a fluorophore.
-
Monitor the change in fluorescence signal over time.
-
Calculate the percentage of RdRp inhibition at different compound concentrations.
-
Determine the IC50 value from the dose-response curve.
-
Spike-ACE2 Binding Inhibition Assay
This assay screens for compounds that block the interaction between the viral spike protein and the human ACE2 receptor, the first step in viral entry.
-
Reagents: Recombinant SARS-CoV-2 Spike protein (Receptor Binding Domain, RBD) and recombinant human ACE2 protein.
-
Assay Format: Enzyme-Linked Immunosorbent Assay (ELISA) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
-
Procedure (ELISA-based):
-
Coat a 96-well plate with recombinant human ACE2 protein.
-
Block the plate to prevent non-specific binding.
-
Pre-incubate the biotinylated Spike RBD with serial dilutions of the spiroindole derivatives.
-
Add the mixture to the ACE2-coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percentage of inhibition of the Spike-ACE2 interaction.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key SARS-CoV-2 signaling pathways targeted by spiroindole derivatives and a typical experimental workflow for their initial screening.
Caption: SARS-CoV-2 lifecycle and points of inhibition by spiroindole derivatives.
Caption: General workflow for initial screening of antiviral compounds.
References
- 1. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
Preliminary Investigation of SARS-CoV-2 Mpro Inhibitor MPI8: A Cytotoxicity Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a preliminary investigation into the cytotoxicity of MPI8, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). As the scientific community continues its vigorous search for effective COVID-19 therapeutics, understanding the safety profile of promising antiviral candidates is paramount. This document summarizes key quantitative data regarding MPI8's activity and cytotoxicity, outlines detailed experimental methodologies for assessing cell viability, and presents visual workflows and the inhibitor's mechanism of action to guide further research and development.
Data Presentation: Quantitative Analysis of MPI8
The following tables provide a consolidated view of the reported efficacy and cytotoxicity of the SARS-CoV-2 Mpro inhibitor, MPI8. These data are essential for evaluating its therapeutic potential and selectivity.
Table 1: In Vitro Efficacy of MPI8 Against SARS-CoV-2 and Associated Proteases
| Parameter | Value | Cell Line / System | Description |
| Enzymatic IC50 | 105 nM | N/A (Biochemical Assay) | Concentration of MPI8 that inhibits 50% of the enzymatic activity of purified SARS-CoV-2 Mpro. |
| Cellular Mpro IC50 | 31 nM | A549-ACE2 | Concentration of MPI8 that inhibits 50% of Mpro activity within human lung adenocarcinoma cells expressing ACE2.[1][2] |
| Antiviral EC50 | 30 nM | Vero E6 | Concentration of MPI8 that provides 50% protection against the cytopathic effect of SARS-CoV-2 in African green monkey kidney cells.[1][2] |
| Antiviral EC50 | 30 nM | A549-ACE2 | Concentration of MPI8 that provides 50% protection against the cytopathic effect of SARS-CoV-2 in human lung adenocarcinoma cells expressing ACE2.[1] |
| Cathepsin L IC50 | 1.2 nM | N/A (Biochemical Assay) | Concentration of MPI8 that inhibits 50% of the enzymatic activity of the host protease Cathepsin L. |
Table 2: Cytotoxicity Profile of MPI8
| Parameter | Value | Cell Line | Assay | Description |
| CC50 | > 200 µM | Vero C1008 | CCK-8 | Concentration of MPI8 that reduces the viability of uninfected African green monkey kidney cells by 50%. |
Table 3: Selectivity Index of MPI8
| Cell Line | Selectivity Index (SI = CC50 / EC50) |
| Vero | > 6667 |
The high selectivity index for MPI8 in Vero cells suggests a favorable therapeutic window, where the concentration required for antiviral activity is substantially lower than the concentration that causes significant toxicity to host cells.
Experimental Protocols
To ensure reproducibility and standardization in cytotoxicity assessment, this section provides a detailed methodology for the Cell Counting Kit-8 (CCK-8) assay, a common colorimetric method for determining cell viability.
Cell Counting Kit-8 (CCK-8) Assay for Cytotoxicity of MPI8
1. Objective:
To determine the 50% cytotoxic concentration (CC50) of MPI8 on a selected cell line (e.g., Vero E6 or A549).
2. Materials:
-
MPI8 compound
-
Vero E6 or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
3. Cell Seeding:
-
Culture Vero E6 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
4. Compound Treatment:
-
Prepare a stock solution of MPI8 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the MPI8 stock solution in culture medium to achieve the desired final concentrations for testing. A common range to start with is from 0.1 µM to 200 µM.
-
Remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of MPI8. Include vehicle control wells (medium with the same concentration of DMSO used for the highest MPI8 concentration) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
5. CCK-8 Assay:
-
After the incubation period, add 10 µL of the CCK-8 solution to each well of the plate.
-
Be careful not to introduce bubbles into the wells, as they can interfere with the optical density (O.D.) reading.
-
Incubate the plate for 1-4 hours at 37°C in the CO2 incubator. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each MPI8 concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the MPI8 concentration.
-
Determine the CC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).
Visualizations: Workflows and Mechanisms
Visual diagrams are provided below to clearly illustrate the experimental workflow for cytotoxicity testing and the proposed mechanism of action for MPI8.
Caption: Workflow for assessing cytotoxicity using the CCK-8 assay.
Caption: Dual-target mechanism of MPI8 inhibiting both viral Mpro and host Cathepsin L.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of SARS-CoV-2 Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[1][2][3] This essential role makes it a prime target for the development of antiviral therapeutics.[1][4] The inhibition of Mpro blocks the viral replication process, making it an attractive strategy for combating COVID-19.
These application notes provide a detailed protocol for the in vitro testing of inhibitors against SARS-CoV-2 Mpro, using a representative inhibitor as an example. The described methodology is based on a widely used Förster Resonance Energy Transfer (FRET) assay, which provides a robust and sensitive platform for inhibitor screening and characterization.
Mechanism of Action of Mpro Inhibition
SARS-CoV-2 Mpro is a cysteine protease that functions as a homodimer. Its active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41. Mpro cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites, a crucial step for the assembly of the viral replication and transcription complex. Inhibitors of Mpro are typically small molecules that bind to the active site of the enzyme, preventing it from processing its natural substrates. This can occur through covalent or non-covalent interactions. By blocking the proteolytic activity of Mpro, these inhibitors effectively halt the viral life cycle.
Caption: Mechanism of SARS-CoV-2 Mpro inhibition.
Quantitative Data Summary
The following table summarizes key parameters for a representative SARS-CoV-2 Mpro inhibitor, based on typical values found in the literature for potent inhibitors.
| Parameter | Value | Description |
| IC50 | 7.6 - 748.5 nM | The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of Mpro activity in vitro. |
| Ki | Varies | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity. |
| CC50 | > 200 µM | The 50% cytotoxic concentration, representing the concentration of a compound that causes the death of 50% of viable cells. A high CC50 value indicates low cytotoxicity. |
| EC50 | 2.82 µM | The half-maximal effective concentration, indicating the concentration of a drug that gives half of the maximal response. In this context, it refers to the concentration required to inhibit viral replication by 50% in a cell-based assay. |
Experimental Protocol: In Vitro FRET-based Assay for SARS-CoV-2 Mpro Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of a compound against recombinant SARS-CoV-2 Mpro. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro (e.g., Aurora Biolabs, Cat. No. 728206)
-
Mpro FRET Substrate (e.g., Cayman Chemical, Item No. 701962)
-
Assay Buffer (e.g., 20 mM Tris, pH 7.3, 150 mM NaCl)
-
Dithiothreitol (DTT) (e.g., Cayman Chemical, Item No. 700416)
-
Dimethyl Sulfoxide (DMSO)
-
Test Inhibitor (e.g., Mpro-IN-8)
-
Positive Control Inhibitor (e.g., GC376)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~340-360 nm and ~460-490 nm, respectively
Experimental Workflow
Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
1X Assay Buffer with DTT: Prepare the assay buffer containing 1 mM DTT. For example, add 4 µL of 0.5 M DTT to 1996 µL of 1X Assay Buffer. Prepare this solution fresh on the day of the experiment.
-
Mpro Enzyme Dilution: Thaw the recombinant Mpro on ice. Dilute the enzyme to a working concentration (e.g., 5 ng/µL) in the 1X Assay Buffer with DTT. Keep the diluted enzyme on ice. The final concentration in the assay will typically be in the nanomolar range.
-
Mpro FRET Substrate Solution: Dilute the FRET substrate stock solution to the desired final concentration (e.g., 20 µM) in the 1X Assay Buffer with DTT. Protect the solution from light.
-
Inhibitor and Control Dilutions: Prepare a serial dilution of the test inhibitor (Mpro-IN-8) and the positive control inhibitor (e.g., GC376) in DMSO. Further dilute these in the assay buffer to the desired concentrations (typically 10X the final assay concentration).
-
-
Assay Plate Setup (for a 50 µL final reaction volume):
-
Background/No-Enzyme Control Wells: Add 25 µL of 1X Assay Buffer with DTT.
-
Positive Control/100% Activity Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of DMSO (or the same solvent concentration as the inhibitor).
-
Inhibitor Test Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of the diluted inhibitor solution.
-
Positive Control Inhibitor Wells: Add 20 µL of 1X Assay Buffer with DTT and 5 µL of the diluted positive control inhibitor solution.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted Mpro enzyme solution to the positive control and inhibitor test wells.
-
Add 20 µL of 1X Assay Buffer with DTT to the background/no-enzyme control wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently (e.g., by orbital shaking).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the diluted Mpro FRET substrate solution to all wells to initiate the reaction.
-
-
Fluorescence Monitoring:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340-360 nm, Em: 460-490 nm).
-
-
Data Analysis:
-
Calculate the Rate of Reaction: For each well, determine the initial velocity (rate) of the reaction by plotting the relative fluorescence units (RFU) against time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Correct the rates of the test wells by subtracting the average rate of the background (no-enzyme) wells.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting
-
High background fluorescence: Ensure the use of low-binding black plates. Check for potential autofluorescence of the test compounds.
-
Low signal-to-background ratio: Optimize the concentrations of Mpro and the FRET substrate. Ensure the enzyme is active.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Prepare fresh buffers and enzyme dilutions for each experiment.
Conclusion
This document provides a comprehensive protocol for the in vitro evaluation of SARS-CoV-2 Mpro inhibitors. The FRET-based assay is a reliable and high-throughput method for screening and characterizing potential antiviral compounds. Adherence to this detailed protocol will enable researchers to generate robust and reproducible data for the development of novel therapeutics against COVID-19.
References
Application Notes: Evaluating SARS-CoV-2 Mpro Inhibitor Efficacy with Cell-Based Assays
Application Notes and Protocols for Utilizing SARS-CoV-2 Mpro Inhibitors in Vero-E6 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional proteins required for viral replication and transcription.[1][2][3][4][5] This essential role makes Mpro a prime target for the development of antiviral therapeutics. This document provides detailed application notes and protocols for the use of a representative SARS-CoV-2 Mpro inhibitor, herein referred to as Mpro-IN-8, in Vero-E6 cell lines, a commonly used model for studying SARS-CoV-2 infection.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein at specific sites. Mpro inhibitors are designed to bind to the active site of the enzyme, thereby preventing it from processing the polyproteins and halting viral replication. These inhibitors can be either covalent or non-covalent. Covalent inhibitors form a stable bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. Non-covalent inhibitors bind to the active site through reversible interactions.
Data Presentation
The following table summarizes representative quantitative data for various SARS-CoV-2 Mpro inhibitors tested in Vero-E6 cells, providing a reference for expected efficacy and toxicity.
| Inhibitor | IC50 (µM) | EC50 (µM) in Vero-E6 | CC50 (µM) in Vero-E6 | Reference |
| N3 | - | 16.77 | >100 | |
| GC376 | - | 1.0 | >100 | |
| Boceprevir | - | - | - | |
| Telaprevir | - | - | - | |
| PF-7817883 | 0.121 | 0.0313 (USA-WA1) | >100 | |
| MI-09 | - | - | >500 | |
| MI-30 | - | - | >500 | |
| RAY1216 | - | 0.095 (Original strain) | 511 | |
| TPM16 | 0.16 | 2.82 | >200 | |
| D-4-77 | - | 0.49 | - | |
| GD-9 | - | 2.64 | 12.5 |
IC50: Half-maximal inhibitory concentration against the Mpro enzyme. EC50: Half-maximal effective concentration in inhibiting viral replication in cell culture. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Cell Culture and Maintenance
Vero-E6 cells (ATCC CRL-1586) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay
This protocol determines the toxicity of Mpro-IN-8 on Vero-E6 cells.
Materials:
-
Vero-E6 cells
-
Complete DMEM
-
Mpro-IN-8
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT assay kit
-
Plate reader
Procedure:
-
Seed Vero-E6 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Mpro-IN-8 in complete DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the ability of Mpro-IN-8 to inhibit SARS-CoV-2 replication.
Materials:
-
Vero-E6 cells
-
SARS-CoV-2 virus stock
-
Complete DMEM
-
Mpro-IN-8
-
24-well plates
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
-
Formalin
Procedure:
-
Seed Vero-E6 cells in a 24-well plate at a density of 1 × 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of Mpro-IN-8 in DMEM.
-
Infect the cell monolayer with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 1 mL of overlay medium containing different concentrations of Mpro-IN-8 to each well.
-
Incubate the plates for 3 days at 37°C to allow for plaque formation.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with 0.2% crystal violet solution.
-
Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Virus Yield Reduction Assay
This assay measures the reduction in infectious virus particles produced in the presence of Mpro-IN-8.
Materials:
-
Vero-E6 cells
-
SARS-CoV-2 virus stock
-
Complete DMEM
-
Mpro-IN-8
-
96-well plates
-
qRT-PCR reagents and instrument
Procedure:
-
Seed Vero-E6 cells in a 96-well plate.
-
Infect the cells with SARS-CoV-2 at a specific MOI.
-
After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of Mpro-IN-8.
-
Incubate for 24-48 hours.
-
Harvest the cell culture supernatant.
-
Quantify the viral RNA in the supernatant using qRT-PCR or determine the infectious virus titer using a TCID50 assay on fresh Vero-E6 cells.
-
Calculate the reduction in viral yield compared to the untreated control.
Visualizations
Caption: Workflow for cytotoxicity and antiviral assays.
Caption: SARS-CoV-2 Mpro inhibition mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS-CoV-2 main protease (Mpro): Structure, function, and emerging therapies for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. SARS-CoV-2 Main Protease: Significance and symbolism [wisdomlib.org]
Application of SARS-CoV-2 Mpro-IN-8 in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. SARS-CoV-2 Mpro-IN-8, also identified as compound 6b, is a novel isatin derivative that has demonstrated inhibitory activity against this critical viral enzyme. This document provides detailed application notes and protocols for the utilization of this compound in antiviral drug discovery research.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for the assembly of the viral replication and transcription complex. Inhibition of Mpro activity blocks the viral life cycle, thus preventing viral replication. This compound acts as an inhibitor of this enzyme. Docking studies suggest that it binds to the active site of the Mpro, interacting with key catalytic residues such as His41 and Cys145, thereby preventing the substrate from binding and being processed.[1]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound (compound 6b) against the SARS-CoV-2 main protease and its effect on host cell viability.
Table 1: In Vitro Antiviral Activity of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (µg/mL) |
| This compound (6b) | SARS-CoV-2 | Cell-Based | VERO-E6 | 4.33[1] |
Table 2: Cytotoxicity Profile of this compound
| Compound | Assay Type | Cell Line | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound (6b) | MTT Assay | VERO-E6 | 564.74[1] | 130.4[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of SARS-CoV-2 Mpro by Mpro-IN-8 blocks viral polyprotein cleavage.
Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of Mpro-IN-8.
Experimental Protocols
Cell-Based Antiviral Inhibitory Assay
This protocol is used to determine the concentration of this compound required to inhibit virus-induced cytopathic effect (CPE) in VERO-E6 cells.
Materials:
-
VERO-E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SARS-CoV-2 viral stock
-
This compound (compound 6b)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VERO-E6 cells in a 96-well plate at an appropriate density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted compound to the wells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to host cells.
Materials:
-
VERO-E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (compound 6b)
-
96-well cell culture plates
-
MTT solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VERO-E6 cells in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Add the diluted compound to the wells.
-
Include a cell control (cells with no compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
References
Application Notes and Protocols for the Experimental Design of Spiroindole Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental evaluation of spiroindole compounds as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. The protocols outlined below cover the essential in vitro and cell-based assays required to determine the inhibitory activity, cellular efficacy, and safety profile of these novel compounds.
Introduction to Spiroindole Mpro Inhibitors
The main protease (Mpro), also known as 3C-like protease (3CLpro), is a crucial enzyme in the life cycle of SARS-CoV-2. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1] As such, Mpro represents a prime target for the development of antiviral therapeutics. The spirooxindole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2] Spiroindole-containing compounds have been investigated for their potential as Mpro inhibitors, aiming to disrupt viral replication by blocking the proteolytic activity of this key enzyme.[3][4] The mechanism of action for these inhibitors typically involves binding to the active site of Mpro, which contains a Cys-His catalytic dyad, thereby preventing the processing of the viral polyprotein.[1]
Experimental Workflow for Screening and Characterization
The following workflow outlines a systematic approach to identify and characterize novel spiroindole Mpro inhibitors.
Caption: A streamlined workflow for the identification and development of spiroindole Mpro inhibitors.
Key Experimental Protocols
Protocol 1: In Vitro Mpro Inhibition Assay (FRET-based)
This protocol describes a high-throughput screening assay to measure the in vitro inhibitory activity of spiroindole compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., containing the Mpro cleavage site)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Spiroindole compounds dissolved in DMSO
-
Positive control inhibitor (e.g., PF-00835231)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the spiroindole compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of the diluted compound solutions.
-
Add 10 µL of recombinant Mpro solution (final concentration ~50 nM) to each well, except for the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission wavelengths specific to the FRET pair) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Mpro Inhibition Assay
This protocol outlines a cell-based assay to evaluate the antiviral activity of spiroindole compounds in a cellular context. This can be achieved through various methods, including assays that measure the alleviation of Mpro-induced cytotoxicity or gain-of-function reporter assays.
Materials:
-
Vero E6 cells or other susceptible cell lines (e.g., A549-ACE2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
SARS-CoV-2 virus stock
-
Spiroindole compounds dissolved in DMSO
-
Positive control antiviral drug (e.g., Remdesivir)
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®)
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the spiroindole compounds in cell culture medium.
-
Remove the old medium from the cells and add the diluted compound solutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates in a BSL-3 facility for 48-72 hours.
-
After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of protection for each compound concentration relative to untreated, infected controls.
-
Plot the percentage of protection against the compound concentration and determine the EC50 value.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the spiroindole compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Vero E6 cells (or the same cell line used in the antiviral assay)
-
Cell culture medium
-
Spiroindole compounds dissolved in DMSO
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the spiroindole compounds (the same concentrations as used in the antiviral assay).
-
Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Measure cell viability using a suitable reagent.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to untreated controls.
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
Data Presentation and Interpretation
The quantitative data obtained from the assays should be summarized in a structured table for easy comparison and interpretation.
| Compound ID | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Spiro-001 | 0.5 | 1.2 | >100 | >83.3 |
| Spiro-002 | 1.2 | 5.8 | 75 | 12.9 |
| Spiro-003 | 15.6 | >50 | >100 | N/A |
| Control | 0.1 | 0.8 | >100 | >125 |
A higher Selectivity Index (SI) indicates a more favorable therapeutic window, with potent antiviral activity and low cytotoxicity.
Mechanism of Mpro Action and Inhibition
The following diagram illustrates the catalytic mechanism of Mpro and the mode of action for inhibitors.
Caption: Mpro-mediated polyprotein cleavage and its inhibition by spiroindole compounds.
In Vitro ADME Profiling
For lead candidates, it is essential to perform in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies to assess their drug-like properties.
Key In Vitro ADME Assays:
-
Solubility: Determines the aqueous solubility of the compound.
-
Permeability: Assesses the ability of the compound to cross biological membranes (e.g., using Caco-2 or PAMPA assays).
-
Metabolic Stability: Evaluates the stability of the compound in the presence of liver microsomes or hepatocytes.
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
The results from these assays will provide crucial insights into the pharmacokinetic properties of the spiroindole inhibitors and guide further lead optimization efforts.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Techniques for Measuring the IC50 of SARS-CoV-2 Mpro Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of inhibitors against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1][2][3][4][5] The methodologies described herein are applicable to a wide range of inhibitors, including the specific compound Mpro-IN-8.
Introduction to SARS-CoV-2 Mpro
The SARS-CoV-2 Mpro, also known as 3CL protease, is a cysteine protease essential for the viral life cycle. It cleaves the viral polyproteins pp1a and pp1ab at eleven specific sites to release functional non-structural proteins (nsps) that are vital for viral replication and transcription. The critical role of Mpro in viral maturation makes it a prime target for the development of antiviral therapeutics. Mpro is a homodimer, with each protomer consisting of three domains. The active site contains a catalytic dyad of Cysteine-145 and Histidine-41.
Overview of IC50 Determination Assays
Several robust methods are available to measure the enzymatic activity of Mpro and the potency of its inhibitors. The most common in vitro approaches are based on Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP). Additionally, cell-based assays have been developed to assess inhibitor efficacy in a more physiologically relevant environment.
Data Presentation: IC50 Values of Known SARS-CoV-2 Mpro Inhibitors
The following table summarizes the IC50 values of several known Mpro inhibitors, providing a reference for comparison.
| Inhibitor | IC50 Value (µM) | Assay Type | Reference |
| PF-07321332 (Nirmatrelvir) | 0.031 (cellular Mpro inhibition) | Cell-based Assay | |
| GC-376 | 0.03 - 0.19 | In vitro | |
| Boceprevir | 1.6 - 8.0 | In vitro | |
| Ebselen | 0.07 - 0.38 (derivatives) | FRET and HPLC Assays | |
| Tideglusib | 1.55 ± 0.30 | Not Specified | |
| Ritonavir | 13.7 ± 1.1 | Not Specified | |
| Compound 11r | 0.18 | Not Specified | |
| Baicalein | 0.9 | Not Specified | |
| Pomotrelvir | 0.024 | Enzyme Assay | |
| MI-09 | 0.0076 - 0.7485 (series) | FRET Assay | |
| MI-30 | 0.0076 - 0.7485 (series) | FRET Assay | |
| MWAC-0001776 | 17 | Biochemical Assay | |
| Calpain Inhibitor II | 1.1 | Biochemical Assay |
Experimental Protocols
Protocol 1: Recombinant Mpro Expression and Purification
A prerequisite for in vitro assays is the production of active, purified Mpro.
1. Cloning and Transformation:
-
The cDNA for SARS-CoV-2 Mpro is cloned into a suitable bacterial expression vector, such as pET15b.
-
The resulting plasmid is transformed into a competent E. coli strain, for instance, BL21(DE3) pLysS.
2. Protein Expression:
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C until it reaches an OD600 of 0.6-0.8.
-
Mpro expression is induced by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.2 mM.
-
The culture is further incubated at a lower temperature (e.g., 30°C) for several hours to enhance protein folding and solubility.
3. Purification:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed.
-
The protein is purified from the cell lysate using affinity chromatography, followed by further purification steps like size-exclusion chromatography to obtain highly pure and active Mpro.
Protocol 2: FRET-Based Mpro Inhibition Assay
This is a widely used method to screen for Mpro inhibitors by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)
-
Assay buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0)
-
Test inhibitor (e.g., Mpro-IN-8) dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of Mpro to each well.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time.
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Fluorescence Polarization (FP)-Based Mpro Inhibition Assay
This high-throughput screening method measures the change in polarization of a fluorescently labeled probe upon Mpro cleavage.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FP probe
-
Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)
-
Test inhibitor (e.g., Mpro-IN-8) dissolved in DMSO
-
Avidin solution (to stop the reaction)
-
Black 96-well or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Incubate Mpro with the test inhibitor at various concentrations in a microplate for 30 minutes at room temperature.
-
Add the FP probe solution and incubate for another 20 minutes.
-
Quench the reaction by adding an avidin solution.
-
Measure the millipolarization (mP) value using a microplate reader.
-
Calculate the percent inhibition based on the change in mP values.
-
Determine the IC50 value by plotting percent inhibition against the inhibitor concentration.
Protocol 4: Cell-Based Mpro Inhibition Assay
This assay evaluates the inhibitor's activity within a cellular context.
Materials:
-
Human cell line (e.g., 293T)
-
Expression vector encoding Mpro fused to a reporter protein (e.g., eGFP)
-
Test inhibitor (e.g., Mpro-IN-8)
-
Cell culture reagents
-
Flow cytometer or fluorescence microscope
Procedure:
-
Transfect the cells with the Mpro-reporter expression vector.
-
Treat the transfected cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period.
-
Measure the reporter signal (e.g., GFP fluorescence). Mpro activity leads to self-cleavage and a decrease in the reporter signal. Inhibition of Mpro will restore the signal.
-
The cellular IC50 value is determined by plotting the reporter signal against the inhibitor concentration.
Visualizations
Caption: SARS-CoV-2 Mpro role in viral replication and its inhibition.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Caption: Logical flow for IC50 determination from raw assay data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00106K [pubs.rsc.org]
- 5. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Mpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various high-throughput screening (HTS) methods aimed at identifying inhibitors of the main protease (Mpro) of SARS-CoV-2. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] The following sections detail established HTS assays, including their underlying principles, experimental procedures, and data analysis.
Introduction to Mpro as a Drug Target
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[3][4] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps). This processing is crucial for the assembly of the viral replication and transcription complex. The indispensable role of Mpro in viral replication makes it an attractive target for the development of antiviral therapeutics.
High-Throughput Screening (HTS) Assays for Mpro Inhibitors
HTS allows for the rapid screening of large compound libraries to identify potential Mpro inhibitors. Several HTS methodologies have been developed and optimized for this purpose. The most common approaches are Förster Resonance Energy Transfer (FRET)-based assays, fluorescence polarization (FP) assays, and cell-based assays.
Förster Resonance Energy Transfer (FRET)-Based Assay
Principle: This biochemical assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. Potential inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
Workflow for FRET-Based HTS:
Caption: Workflow for a FRET-based high-throughput screening assay for Mpro inhibitors.
Experimental Protocol: FRET-Based Mpro Inhibition Assay
This protocol is adapted from optimized FRET-based HTS assays.
Materials:
-
Recombinant Mpro enzyme
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer: 20 mM HEPES pH 7.1, 720 mM sodium citrate, 1 mM EDTA, 1 mM TCEP, 0.005% BSA
-
Compound library dissolved in 100% DMSO
-
Positive control (e.g., GC-376)
-
Negative control (DMSO)
-
384-well black, flat-bottom plates
Procedure:
-
Prepare the assay plate: Dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.
-
Prepare the Mpro enzyme solution in assay buffer to a final concentration of 0.4 µmol/L.
-
Dispense 20 µL of the Mpro enzyme solution into each well containing the compounds and controls.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Prepare the FRET substrate solution in assay buffer to a final concentration of 5 µmol/L.
-
Add 20 µL of the FRET substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~490 nm.
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Determine the Z' factor to assess the quality of the assay. A Z' factor between 0.5 and 1.0 indicates a robust assay. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
-
For hit compounds, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data for FRET-Based Assays:
| Parameter | Value | Reference |
| Mpro Concentration | 0.4 µmol/L | |
| FRET Substrate Conc. | 5 µmol/L | |
| Z' Factor | 0.79 | |
| Ebselen IC50 | 0.67 µM | |
| 13b IC50 | 0.67 µM | |
| Neoechinulin A IC50 | 0.47 µM | |
| Echinulin A IC50 | 3.90 µM | |
| MG-101 IC50 | 2.89 ± 0.86 μM | |
| GC376 IC50 | 0.13 ± 0.07 μM |
Fluorescence Polarization (FP)-Based Assay
Principle: This assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When Mpro is active, it does not bind the substrate in a way that significantly alters its rotation. However, in this specific assay design, after the reaction, avidin is added, which binds to a biotin tag on the uncleaved substrate. The resulting large complex tumbles slowly, leading to high fluorescence polarization. If Mpro cleaves the substrate, avidin cannot bind, and the polarization remains low. Inhibitors of Mpro will therefore lead to a high fluorescence polarization signal.
Experimental Protocol: FP-Based Mpro Inhibition Assay
This protocol is a summary of a robust FP assay for HTS.
Materials:
-
Recombinant Mpro enzyme
-
FP probe (e.g., FITC-AVLQSGFRKK-Biotin)
-
Avidin
-
Assay buffer: (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Compound library dissolved in 100% DMSO
-
Positive control (e.g., GC-376)
-
Negative control (DMSO)
-
384-well black plates
Procedure:
-
Dispense 1 µL of test compounds (at 1 mg/mL) into the wells of a 384-well plate.
-
Add 29 µL of Mpro solution (0.4 µM) and incubate for 30 minutes at room temperature.
-
Add 20 µL of the FP probe solution (60 nM) and incubate for 20 minutes at room temperature.
-
Add 10 µL of avidin solution (0.3 µM) to stop the reaction and incubate for 5 minutes.
-
Measure the fluorescence polarization (mP) using a suitable plate reader.
Data Analysis:
-
Candidate inhibitors are identified by an increase in the millipolarization (mP) value.
-
Calculate percent inhibition and perform dose-response analysis for hit compounds to determine IC50 values.
Quantitative Data for FP-Based Assays:
| Parameter | Value | Reference |
| Mpro Concentration | 0.4 µM | |
| FP Probe Concentration | 60 nM | |
| Avidin Concentration | 0.3 µM | |
| Positive Control (GC-376) | 1 µM | |
| Km value | 19.28 µM | |
| Vmax | 139.5 DRFU/s |
Cell-Based Gain-of-Signal Assay
Principle: This assay utilizes a genetically engineered cell line that expresses a reporter protein (e.g., luciferase or GFP) fused to a peptide linker containing an Mpro cleavage site. Mpro is also expressed in these cells and, when active, cleaves the linker, leading to the degradation of the reporter protein and a low signal. In the presence of an Mpro inhibitor, the reporter protein remains intact and produces a strong signal (gain-of-signal). This approach allows for the screening of compounds in a more physiologically relevant cellular environment.
Workflow for Cell-Based Gain-of-Signal HTS:
Caption: Workflow for a cell-based gain-of-signal HTS assay for Mpro inhibitors.
Experimental Protocol: Luciferase-Based Gain-of-Signal Assay
This protocol is based on a described cellular gain-of-signal assay.
Materials:
-
HEK293T cells stably expressing the Mpro-luciferase reporter system
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library dissolved in 100% DMSO
-
Positive control (e.g., GC376)
-
Negative control (DMSO)
-
384-well white, solid-bottom plates
-
Luciferase assay reagent
Procedure:
-
Seed the reporter cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Add test compounds and controls to the cells. The final DMSO concentration should be kept low (e.g., < 0.5%).
-
Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percent activity for each compound relative to the controls.
-
Hits are identified as compounds that cause a significant gain in the luciferase signal.
-
It is crucial to perform a counter-screen to identify and eliminate cytotoxic compounds that may non-specifically affect the reporter signal.
-
Confirm hits and determine their potency (EC50) through dose-response studies.
Quantitative Data for a Cell-Based HTS Campaign:
| Parameter | Value | Reference |
| Compounds Screened | 649,568 | |
| Initial Hits | 8,777 | |
| Confirmed Hits (Gain-of-Signal) | 3,522 | |
| Hits Confirmed in Orthogonal Assay | 39 | |
| Re-confirmed Positive Hits | 19 |
Mpro-Related Signaling Pathways
While Mpro's primary role is in processing viral polyproteins, inhibitors of Mpro can indirectly affect cellular signaling pathways that are dysregulated during viral infection. For instance, by reducing viral replication, Mpro inhibitors can mitigate the inflammatory responses triggered by the virus. These inflammatory responses often involve pathways such as NF-κB, MAPKs, and JAK/STAT.
Caption: Mpro inhibitors block viral replication, thereby mitigating host inflammatory pathways.
Conclusion
The high-throughput screening assays described here provide robust and scalable platforms for the discovery of novel Mpro inhibitors. The choice of assay depends on the specific goals of the screening campaign, available resources, and the desired balance between biochemical characterization and cellular relevance. FRET and FP assays are well-suited for primary screening of large libraries to identify direct inhibitors of the enzyme, while cell-based assays are invaluable for validating hits in a more complex biological context and identifying compounds with good cell permeability and low cytotoxicity. A multi-faceted approach, combining biochemical and cell-based screening, is a powerful strategy for an effective Mpro inhibitor drug discovery program.
References
- 1. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 M pro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening – ScienceOpen [scienceopen.com]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SARS-CoV-2 Mpro Inhibitors in a Research Lab Setting
Note: The specific inhibitor "SARS-CoV-2 Mpro-IN-8" was not readily identifiable in the scientific literature. Therefore, this document utilizes the well-characterized and published inhibitor, MI-30 , as a representative example of a potent SARS-CoV-2 main protease (Mpro) inhibitor. Data for other notable inhibitors, MI-09 and GC376, are also included for comparative purposes.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins, which are essential for viral replication and transcription.[1][3] Due to its vital role and the fact that no known human proteases share its cleavage specificity, Mpro is a prime target for the development of antiviral therapeutics.[1] This document provides detailed protocols and data for the use of MI-30, a potent bicycloproline-containing Mpro inhibitor, in a laboratory setting.
MI-30 acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity and halting viral replication.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of MI-30 and other comparative Mpro inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MI-30 | SARS-CoV-2 Mpro | FRET | 10.3 | |
| MI-09 | SARS-CoV-2 Mpro | FRET | 13.5 | |
| GC376 | SARS-CoV-2 Mpro | FRET | 37.4 | |
| Boceprevir | SARS-CoV-2 Mpro | Enzymatic | 8.0 µM |
FRET: Fluorescence Resonance Energy Transfer
Table 2: Cellular Antiviral Activity
| Compound | Cell Line | Assay Type | EC50 | Reference |
| MI-30 | Vero E6 | Cell Protection (CPE) | 0.54 µM | |
| HPAEpiC | RT-qPCR | Low nM | ||
| Huh7 | RT-qPCR | 31.0 - 96.7 nM | ||
| MI-09 | Vero E6 | Cell Protection (CPE) | 0.86 µM | |
| HPAEpiC | RT-qPCR | 1.2 nM | ||
| Huh7 | RT-qPCR | 31.0 - 96.7 nM | ||
| GC376 | Vero E6 | Cell Protection (CPE) | 1.46 µM | |
| Vero | Antiviral | 0.70 µM |
CPE: Cytopathic Effect; RT-qPCR: Reverse Transcription Quantitative Polymerase Chain Reaction
Table 3: Pharmacokinetic Parameters (Rat Model)
| Compound | Administration | Dose | Half-life (T1/2) | Oral Bioavailability (%) | Reference |
| MI-30 | Oral (p.o.) | 20 mg/kg | < 1 h | > 10% | |
| MI-09 | Intraperitoneal (i.p.) | 20 mg/kg | ~1.5 h | N/A | |
| Oral (p.o.) | 20 mg/kg | < 1 h | > 10% |
Mechanism of Action and Experimental Workflows
Signaling Pathway Diagram
Caption: Mechanism of action of MI-30 in inhibiting SARS-CoV-2 replication.
Experimental Workflow Diagram
Caption: Workflow for in vitro and cell-based evaluation of Mpro inhibitors.
Experimental Protocols
Biochemical Mpro Inhibition Assay (FRET-based)
This protocol is adapted from methods used to characterize novel Mpro inhibitors. It measures the ability of a compound to inhibit the proteolytic activity of recombinant SARS-CoV-2 Mpro on a fluorogenic substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro protein
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ|SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 0.1 mg/mL BSA, and 1 mM DTT
-
MI-30 (or other test inhibitor) dissolved in DMSO
-
DMSO (as negative control)
-
96-well or 384-well black plates
-
Fluorescence plate reader (Ex: 360 nm, Em: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of MI-30 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant Mpro protein in Assay Buffer to a final concentration of 150 nM.
-
Assay Plate Setup:
-
Add 2.5 µL of Assay Buffer containing the appropriate concentration of MI-30 to each well of a 1536-well plate (or adjust volumes accordingly for other plate formats).
-
Add 2.5 µL of the diluted Mpro protein solution to each well.
-
For negative controls, add DMSO instead of the inhibitor.
-
For positive controls, a known inhibitor like GC376 can be used.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the FRET substrate (final concentration of 5 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 90 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Antiviral Assay (Cell Protection)
This protocol assesses the ability of an inhibitor to protect host cells from virus-induced cytopathic effect (CPE).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock (know the titer)
-
MI-30 (or other test inhibitor) dissolved in DMSO
-
Cell Counting Kit-8 (CCK8) or similar viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of MI-30 in the cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Immediately add the medium containing the different concentrations of MI-30.
-
Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3 days (or until significant CPE is observed in the "virus only" control wells).
-
Viability Measurement:
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Plot the percentage of cell protection against the inhibitor concentration.
-
Determine the EC50 value by fitting the dose-response curve using non-linear regression analysis.
-
In Vivo Efficacy in a Transgenic Mouse Model
This section provides a general overview of the methodology for evaluating Mpro inhibitors in vivo, based on published studies with MI-09 and MI-30. Note: All animal experiments must be conducted in compliance with institutional and national guidelines and approved by an appropriate ethics committee.
Model:
-
K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection.
Procedure Outline:
-
Acclimatization: Acclimatize mice to the BSL-3 facility for a week before the experiment.
-
Infection: Intranasally infect mice with a sublethal dose of SARS-CoV-2.
-
Treatment:
-
Administer MI-30 or MI-09 via oral gavage (p.o.) or intraperitoneal injection (i.p.) at a specified dose (e.g., 20 mg/kg).
-
Treatment can begin shortly after infection and continue once or twice daily for a set period (e.g., 3-5 days).
-
A vehicle control group (e.g., DMSO/corn oil) must be included.
-
-
Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.
-
Endpoint Analysis (e.g., Day 3 or 5 post-infection):
-
Euthanize the mice.
-
Harvest lungs and other relevant tissues.
-
Viral Load: Quantify viral RNA in lung homogenates using RT-qPCR.
-
Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung lesions and inflammation.
-
-
Data Analysis: Compare the viral loads and lung pathology scores between the treated and vehicle control groups to determine the antiviral efficacy of the compound.
Safety and Handling
-
Compound Handling: MI-30 and other small molecule inhibitors should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
-
Viral Work: All work involving live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety regulations.
These protocols and data provide a framework for researchers to effectively utilize and evaluate potent SARS-CoV-2 Mpro inhibitors like MI-30 in a laboratory setting, from initial biochemical screening to in vivo efficacy studies.
References
Application Notes & Protocols: Analytical Methods for the Characterization of Spiroindole Phosphonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiroindole phosphonates are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The unique three-dimensional spirocyclic core, combined with the presence of a phosphonate group, presents specific challenges and opportunities for structural characterization. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of spiroindole phosphonates, ensuring accurate structural elucidation and purity assessment, which are critical for drug discovery and development.
Key Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of spiroindole phosphonates. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are fundamental for elucidating the molecular structure, including stereochemistry. 2D NMR techniques such as COSY and HSQC are used to confirm assignments.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition and aiding in structural identification.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure and absolute stereochemistry of crystalline compounds.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment, separation of isomers, and quantification.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Application Note 1: Structural Elucidation using NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of spiroindole phosphonates in solution.
Quantitative Data Presentation
Table 1: Representative ¹H NMR Data for a Spiroindole Phosphonate Derivative.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 x CH₃ | 1.05 | t | 7.1 |
| 2 x OCH₂ | 3.75–3.84 | m | - |
| 2 x NCH₂ | 4.44 | d | 9.2 |
| Aromatic H | 7.45–7.51 | m | - |
| 2 x Olefinic CH | 7.73 | s | - |
Data extracted from a study on (dispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidin]-1′′-yl)phosphonates[1].
Table 2: Representative ¹³C NMR Data for a Spiroindole Phosphonate Derivative.
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | 15.67, 15.72 |
| NCH₂ | 45.51, 45.54 |
| OCH₂ | 61.80, 61.84 |
| Aromatic C + Olefinic C | 128.7, 129.4, 130.3, 133.01, 133.04, 134.3, 135.5 |
| C=O | 185.8 |
Data extracted from a study on (dispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidin]-1′′-yl)phosphonates[1].
Table 3: Representative ³¹P NMR Data.
| Compound Type | Chemical Shift (δ, ppm) | Reference |
| (Z)-alkenylphosphonic dichloride | 23.3 (dd) | [2] |
| C-phosphorylated imine | 24.6 (d) | [2] |
| Dimethyl (4-nitrophenyl) phosphate | -4.3 | [3] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the spiroindole phosphonate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of H₃PO₄ is often used.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire ¹H, ¹³C, and ³¹P NMR spectra. The use of proton-decoupled ³¹P NMR can simplify the spectrum to a singlet for each unique phosphorus environment.
-
For complex structures, acquire 2D NMR spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC to establish connectivity.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
³¹P NMR: Generally requires fewer scans than ¹³C NMR due to the 100% natural abundance of ³¹P.
-
-
Data Processing and Interpretation:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule. The coupling between phosphorus and adjacent protons or carbons (²J_PH, ³J_PH, ¹J_PC, ²J_PC) provides crucial structural information.
-
Diagram 1: General Workflow for NMR Analysis
Caption: Workflow for NMR analysis of spiroindole phosphonates.
Application Note 2: Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight of the spiroindole phosphonate and to gain structural insights from its fragmentation pattern.
Quantitative Data Presentation
Table 4: Mass Spectrometric Fragmentation Data for Related Organophosphorus Compounds.
| Precursor Ion (m/z) | Fragmentation Pathway | Characteristic Fragment Ions (m/z) |
| M⁺ | Successive loss of simple functional groups | [M - OR]⁺, [M - R]⁺ |
| M⁺ | Decomposition of heterocyclic rings | Varies depending on the specific ring system |
Fragmentation pathways are generalized from studies on organophosphorus compounds, including spiro structures.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) source is commonly used for polar molecules like phosphonates. Both positive and negative ion modes should be explored. For some phosphonates, the use of an ion-pairing reagent like N,N-dimethylhexylamine (NNDHA) can enhance ionization in positive ESI mode.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound. Look for the molecular ion peak [M]⁺ or [M]⁻, as well as common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the elemental composition.
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., loss of an ethoxy group from a diethyl phosphonate) and fragmentation of the spiroindole core. This information can help to confirm the proposed structure.
-
Diagram 2: Mass Spectrometry Analysis Workflow
Caption: General workflow for mass spectrometry analysis.
Application Note 3: Definitive Structure Determination by X-ray Crystallography
For crystalline spiroindole phosphonates, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including relative and absolute stereochemistry.
Quantitative Data Presentation
Table 5: Representative Crystallographic Data for a Spiroindole Phosphonate.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Data for a related triazolopyridazinoindole compound, illustrating typical crystallographic parameters. The structure of several spiroindole phosphonates has been confirmed by single crystal X-ray studies.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the spiroindole phosphonate suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
The data is collected at a low temperature (e.g., 120 K or 170 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
-
Data Visualization and Analysis:
-
Generate a graphical representation of the molecule (e.g., an ORTEP diagram) to visualize the three-dimensional structure.
-
Analyze the crystallographic data to confirm the connectivity, stereochemistry, and any intermolecular interactions such as hydrogen bonding.
-
Diagram 3: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Application Note 4: Purity Determination by HPLC
HPLC is a crucial technique for assessing the purity of spiroindole phosphonates and for separating mixtures of stereoisomers.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Instrumentation and Column:
-
Use a standard HPLC system with a UV detector.
-
A reversed-phase C18 column is a common starting point.
-
For highly polar phosphonates, hydrophilic interaction chromatography (HILIC) can be an effective alternative.
-
-
Mobile Phase and Gradient:
-
A typical mobile phase for reversed-phase HPLC is a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
For phosphonates that are difficult to retain, an ion-pairing reagent such as N,N-dimethylhexylamine (NNDHA) can be added to the mobile phase to increase retention on a reversed-phase column.
-
Develop a gradient elution method to ensure the separation of impurities with a wide range of polarities.
-
-
Data Acquisition and Analysis:
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Diagram 4: Logical Relationship of Analytical Methods
Caption: Interrelation of analytical techniques for characterization.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Spiroindole Mpro Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiroindole Mpro inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the solubility of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My spiroindole Mpro inhibitor shows poor aqueous solubility. Is this a common issue?
A1: Yes, poor aqueous solubility is a frequent challenge with spiroindole-based compounds. The spirocyclic system, which provides a rigid three-dimensional structure, can contribute to high crystallinity and lipophilicity, often leading to low solubility in aqueous media. Several studies on spirooxindole derivatives have reported their low solubility in common organic solvents and water, necessitating the use of solvents like DMSO for biological assays.[1][2]
Q2: What are the initial steps I should take to assess the solubility of my spiroindole Mpro inhibitor?
A2: A systematic approach is crucial. Start with a qualitative assessment in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, propylene glycol). For quantitative analysis, equilibrium solubility studies are recommended. This typically involves preparing saturated solutions of your compound in the selected solvents, allowing them to equilibrate (usually over 24-48 hours), and then quantifying the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Q3: Can structural modification of the spiroindole scaffold improve solubility?
A3: Structural modification can be a powerful strategy. Introducing polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase hydrophilicity and improve aqueous solubility. For instance, the incorporation of a phosphonate group has been suggested as a way to enhance the physicochemical properties and bioavailability of spiroindole compounds.
Q4: Are there formulation strategies I can employ without chemically modifying my lead compound?
A4: Absolutely. Several formulation techniques can significantly enhance the solubility and dissolution rate of poorly soluble compounds. These include particle size reduction (micronization and nanosuspension), the use of co-solvents, the formation of solid dispersions, and complexation with cyclodextrins.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays
Possible Cause: The concentration of the spiroindole Mpro inhibitor exceeds its thermodynamic solubility in the aqueous buffer.
Troubleshooting Steps:
-
Determine the Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer. Observe for precipitation over time (e.g., 2, 24 hours). This will give you an idea of the concentration at which the compound remains in a supersaturated state for a given period.
-
Thermodynamic Solubility: Add an excess of the solid compound to the aqueous buffer, agitate for 24-48 hours to reach equilibrium, filter, and measure the concentration of the dissolved compound.
-
-
Employ Co-solvents:
-
If the assay allows, include a small percentage of a water-miscible organic co-solvent in the final assay buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3][4][5] Start with low concentrations (e.g., 1-5% v/v) and assess the impact on both compound solubility and assay performance (e.g., enzyme activity, cell viability).
-
-
Utilize Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Studies on spiro[cyclopropane-1,3'-oxindoles] have shown that β-cyclodextrins can increase their water solubility up to fourfold.
-
Screening: Test different cyclodextrins and concentrations to find the optimal conditions for your compound.
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause: Poor dissolution rate in the gastrointestinal tract is limiting absorption.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: This technique reduces the particle size of the drug to the micron range, increasing the surface area available for dissolution.
-
Nanosuspension: Further reduction of particle size to the nanometer range can dramatically increase the dissolution velocity and saturation solubility. This is particularly beneficial for BCS Class II drugs (low solubility, high permeability).
-
-
Formulate as a Solid Dispersion:
-
A solid dispersion consists of the drug dispersed in a hydrophilic carrier matrix. Upon administration, the carrier dissolves rapidly, releasing the drug as fine, amorphous particles, which enhances dissolution and absorption.
-
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
This protocol is a general guideline and should be optimized for your specific spiroindole Mpro inhibitor.
Objective: To prepare a nanosuspension of a poorly soluble spiroindole Mpro inhibitor to enhance its dissolution rate.
Materials:
-
Spiroindole Mpro inhibitor
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of the Suspension:
-
Disperse the spiroindole Mpro inhibitor in an aqueous solution of the stabilizer. The concentration of the drug and stabilizer should be optimized. A typical starting point is 1-10% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.
-
Pre-homogenize the suspension using a high-shear mixer for 5-10 minutes to ensure a uniform distribution of the drug particles.
-
-
High-Pressure Homogenization:
-
Pass the pre-homogenized suspension through a high-pressure homogenizer.
-
Typical operating parameters are 1000-1500 bar for 10-20 cycles. These parameters will need to be optimized to achieve the desired particle size.
-
Monitor the temperature of the sample and use a cooling system if necessary to prevent thermal degradation of the compound.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally considered stable.
-
Evaluate the dissolution rate of the nanosuspension compared to the unformulated drug using a standard dissolution apparatus.
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol provides a general procedure for preparing a solid dispersion, which should be tailored to your specific compound and carrier.
Objective: To prepare a solid dispersion of a spiroindole Mpro inhibitor with a hydrophilic carrier to improve its solubility and dissolution rate.
Materials:
-
Spiroindole Mpro inhibitor
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, Hydroxypropyl methylcellulose (HPMC))
-
Common solvent (e.g., methanol, ethanol, dichloromethane)
Methodology:
-
Dissolution:
-
Dissolve both the spiroindole Mpro inhibitor and the hydrophilic carrier in a common solvent. The drug-to-carrier ratio should be systematically varied (e.g., 1:1, 1:2, 1:5) to find the optimal composition.
-
Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Maintain a controlled temperature to avoid degradation of the compound.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Perform solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Conduct dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.
-
Data Presentation
Table 1: Representative Solubility Data for Spirooxindole Derivatives in Various Solvents
| Compound ID | Water | Methanol | Chloroform | DMSO |
| 4a | Insoluble | Poorly soluble | Poorly soluble | Soluble |
| 4b | Insoluble | Poorly soluble | Poorly soluble | Soluble |
| 4c | Insoluble | Poorly soluble | Poorly soluble | Soluble |
| 4d | Insoluble | Poorly soluble | Poorly soluble | Soluble |
| 4e | Insoluble | Poorly soluble | Poorly soluble | Soluble |
| Data adapted from a study on spirooxindole-3,2'-pyrrolidine derivatives and is intended for illustrative purposes. |
Table 2: Effect of β-Cyclodextrins on the Aqueous Solubility of Spiro[cyclopropane-1,3'-oxindoles] (SCOs)
| SCO Derivative | Intrinsic Solubility (S₀) in pH 7.4 buffer (µg/mL) | Fold Increase in Solubility with Methyl-β-cyclodextrin (MβCD) |
| 2a | 10.5 | ~4 |
| 2b | 8.8 | ~3.5 |
| 2c | 12.1 | ~3.8 |
| 2d | 9.5 | ~4.2 |
| Data adapted from a study on the complexation of SCOs with β-cyclodextrins. |
Visualizations
Caption: Workflow for Nanosuspension Preparation.
References
- 1. ijnrd.org [ijnrd.org]
- 2. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 3. pharma.basf.com [pharma.basf.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of SARS-CoV-2 Mpro Inhibitors
Welcome to the technical support center for the synthesis of SARS-CoV-2 Main Protease (Mpro) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and evaluation of these critical antiviral compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and validation of SARS-CoV-2 Mpro inhibitors, particularly peptidomimetic compounds with reactive warheads.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield during peptide coupling steps. | - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky protecting groups or amino acid side chains.- Inappropriate coupling reagents or solvent.- Moisture in the reaction. | - Ensure use of fresh, high-quality coupling reagents (e.g., HATU, HOBt).- Extend reaction times or increase the temperature slightly.- Consider using a different coupling reagent combination.- Use rigorously dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of side products (e.g., epimerization). | - Use of strong bases for deprotection.- Prolonged reaction times at elevated temperatures. | - Use milder bases for deprotection steps (e.g., DIPEA).- Carefully monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.- Perform reactions at lower temperatures if possible. |
| Difficulty in purifying the final compound. | - Presence of closely related impurities or diastereomers.- Poor solubility of the compound in common chromatography solvents. | - Optimize the chromatographic conditions (e.g., gradient, solvent system, column type).- Consider alternative purification techniques such as preparative HPLC or crystallization.- For poorly soluble compounds, try a wider range of solvent systems for purification. |
| Inconsistent results in Mpro inhibition assays. | - Instability of the inhibitor (e.g., degradation of the warhead).- Aggregation of the compound in the assay buffer.- Presence of impurities that interfere with the assay.- Variability in the activity of the recombinant Mpro. | - Store the compound under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture).- Prepare fresh stock solutions for each experiment.- Include a small percentage of DMSO or another suitable solvent in the assay buffer to improve solubility.- Re-purify the compound to ensure high purity (>95%).- Standardize the Mpro enzyme activity for each assay plate using a known control inhibitor. |
| High off-target activity (e.g., against human cathepsins). [1][2] | - The reactive warhead (e.g., aldehyde) is not specific to the Mpro active site cysteine.[3] | - Consider modifying the warhead to one with better specificity, such as a ketoamide or a Michael acceptor.[3][4]- Introduce structural modifications to the peptide scaffold to enhance specific interactions with the Mpro binding pockets (S1, S2, S4). |
| Poor cellular antiviral activity despite potent enzymatic inhibition. | - Low cell permeability.- Rapid metabolism of the inhibitor within the cell.- Efflux of the compound by cellular transporters. | - Modify the inhibitor structure to improve its physicochemical properties (e.g., reduce polarity, increase lipophilicity within limits).- Consider designing a prodrug version of the inhibitor to enhance cell uptake.- Evaluate the metabolic stability of the compound in liver microsomes or cell lysates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing peptidomimetic SARS-CoV-2 Mpro inhibitors?
A1: Common challenges include achieving high yields in peptide coupling steps, preventing epimerization at chiral centers, purification of the final product from closely related byproducts, and ensuring the stability of the reactive warhead. Off-target activity and poor cell permeability are also significant hurdles in the subsequent evaluation stages.
Q2: Which type of "warhead" is most effective and specific for Mpro inhibition?
A2: While aldehydes are potent, they can suffer from a lack of specificity and potential toxicity. α-ketoamides and Michael acceptors are often preferred as they can exhibit better specificity, stability, and oral bioavailability. The choice of warhead should be carefully considered based on the overall design of the inhibitor.
Q3: How can I improve the solubility of my Mpro inhibitor for biological assays?
A3: Solubility issues can often be addressed by making structural modifications to the inhibitor, such as adding polar functional groups. For in vitro assays, using a co-solvent like DMSO in the buffer (typically up to 1-2%) can help. It is crucial to ensure the solvent concentration does not affect the enzyme's activity.
Q4: What is a reliable method for assessing the purity of the synthesized inhibitor?
A4: A combination of techniques is recommended. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal for determining purity and confirming the molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and confirming the absence of significant impurities.
Q5: My inhibitor shows potent activity against purified Mpro but is much less effective in a cell-based antiviral assay. What could be the reason?
A5: This is a common issue and can be attributed to several factors, including poor cell membrane permeability, rapid intracellular metabolism, or the compound being a substrate for cellular efflux pumps. It is also possible that in the cellular context, the virus utilizes alternative pathways for replication that are not dependent on Mpro, although this is less likely given Mpro's essential role. Further studies on the compound's ADME (absorption, distribution, metabolism, and excretion) properties are necessary.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Mpro Inhibitor
This protocol outlines a general workflow for the synthesis of a peptidomimetic inhibitor on a solid support.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
-
Resin Preparation : Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing : Thoroughly wash the resin with DMF followed by DCM to remove excess reagents.
-
Amino Acid Coupling : Activate the carboxylic acid of the incoming Fmoc-protected amino acid with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react.
-
Washing : Wash the resin again with DMF and DCM.
-
Repeat : Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection : Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final compound using LC-MS and NMR.
Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is commonly used to screen for Mpro inhibitors.
References
Optimizing the reaction conditions for spiroindole synthesis
Welcome to the technical support center for spiroindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for spirooxindole synthesis?
A1: The most frequently utilized starting materials for constructing a wide variety of spirooxindole frameworks are isatin and its derivatives.[1] Other common precursors include methyleneindolinones and indoles, which can undergo reactions like Friedel-Crafts alkylation.[1]
Q2: Which synthetic strategies are most commonly employed for constructing the spirooxindole core?
A2: The most prevalent methods include:
-
Multicomponent Reactions (MCRs): These reactions are highly efficient for building molecular complexity in a single step and often involve isatin, an active methylene compound, and another component.[1]
-
[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered heterocyclic rings fused at the C3 position of the oxindole.[1] A common approach involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then reacts with a dipolarophile.[1]
-
Friedel-Crafts Alkylation/Acylation: This classic reaction can be used to introduce substituents onto the indole nucleus, which can then be cyclized to form the spiro center.
Q3: How can I improve the diastereoselectivity of my spirooxindole synthesis?
A3: Achieving high diastereoselectivity is a common challenge. Several factors can be optimized:
-
Catalyst: The choice of catalyst, including Lewis acids, Brønsted acids, or organocatalysts, can significantly influence the stereochemical outcome.
-
Solvent: The polarity and nature of the solvent can affect the transition state of the reaction and, consequently, the diastereomeric ratio.
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the thermodynamically more stable diastereomer.
-
Substrate Control: The steric and electronic properties of the substituents on your starting materials can direct the stereochemical course of the reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your spiroindole synthesis experiments.
Problem 1: Low Yield of the Desired Spirooxindole
-
Possible Cause 1.1: Sub-optimal Reaction Conditions.
-
Solution: Systematically screen reaction parameters such as temperature, reaction time, and concentration. For instance, in some three-component reactions, increasing the reaction temperature can help overcome the activation energy barrier for less reactive substrates. Conversely, for other reactions, adjusting the temperature downwards may be necessary to improve yield.
-
-
Possible Cause 1.2: Inefficient Catalyst or Reagent.
-
Solution: Screen a variety of catalysts (e.g., Lewis acids, organocatalysts) and consider the stoichiometry of your reagents. Sometimes, an excess of one reagent may be required to drive the reaction to completion. Also, be aware of potential catalyst poisoning from impurities in the starting materials or byproducts.
-
-
Possible Cause 1.3: Poor Reactivity or Quality of Starting Materials.
-
Solution: Ensure the purity of your starting materials using appropriate purification techniques like recrystallization or column chromatography. Electron-withdrawing or sterically bulky substituents on the isatin or other reactants can decrease their reactivity, leading to low conversion and yield. In such cases, using a more active catalyst or increasing the reaction temperature might be beneficial.
-
-
Possible Cause 1.4: Formation of Side Products.
-
Solution: In multicomponent reactions, the formation of adducts between only two of the three components is a common side reaction. To mitigate this, consider a dropwise addition of one of the components or adjusting the stoichiometry. The choice of catalyst can also promote the desired cascade reaction over competing two-component reactions.
-
Problem 2: Poor Stereoselectivity (Formation of Multiple Diastereomers)
-
Possible Cause 2.1: Lack of Stereocontrol in the Reaction.
-
Solution: The formation of new stereocenters during the reaction can lead to a mixture of diastereomers if the reaction conditions do not favor the formation of a single isomer. To address this, optimize the following:
-
Catalyst: Chiral catalysts are often employed to induce stereoselectivity.
-
Solvent: The polarity of the solvent can influence the transition state and thus the diastereoselectivity.
-
Temperature: Lowering the reaction temperature is a common strategy to improve diastereoselectivity.
-
-
Problem 3: Difficulty with Product Purification
-
Possible Cause 3.1: Co-elution of Isomers or Byproducts.
-
Solution: If diastereomers are difficult to separate by column chromatography, consider derivatization to increase the polarity difference or explore other purification techniques such as preparative HPLC or recrystallization.
-
-
Possible Cause 3.2: Product Decomposition on Silica Gel.
-
Solution: Some spiroindoles may be sensitive to the acidic nature of silica gel. In such cases, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or alternative stationary phases like alumina.
-
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield and stereoselectivity of spiroindole synthesis, based on literature data.
Table 1: Optimization of Reaction Conditions for the Synthesis of endo-Spiro[pyrrolizidine-3,3'-oxindole]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH2Cl2 | Room Temp | 24 | 45 |
| 2 | CH3CN | Room Temp | 24 | 60 |
| 3 | i-PrOH | Room Temp | 4 | 82 |
| 4 | EtOH | Room Temp | 24 | 75 |
| 5 | MeOH | Room Temp | 24 | 70 |
Data adapted from a study on the three-component reaction of (E)-1,5-diarylpent-4-ene-1,3-diones, isatins, and L-proline. The study found that i-PrOH was the optimal solvent for this reaction.
Table 2: Optimization of Reaction Conditions for the Synthesis of a p-Bromophenyl-Substituted Pyrrolizidine Spirooxindole
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Methanol | Reflux | 72 | 40 |
| 2 | Ethanol | Reflux | 5 | 85 |
| 3 | Isopropanol | Reflux | 72 | 35 |
| 4 | n-Butanol | Reflux | 72 | 20 |
| 5 | Acetonitrile | Reflux | 72 | Trace |
| 6 | THF | Reflux | 72 | Trace |
| 7 | Dioxane | Reflux | 72 | Trace |
| 8 | Water | Reflux | 72 | No Reaction |
This data is from a [3+2] cycloaddition reaction involving isatin, L-proline, and a chalcone. The reaction was optimized using an ethanolic solution at reflux temperature.
Experimental Protocols
Protocol 1: General Procedure for a Three-Component Synthesis of Spirooxindoles
A mixture of an isatin derivative (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol) is stirred in a solvent (e.g., ethanol). A catalyst (e.g., piperidine, 10 mol%) is added to the mixture. The reaction is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of Pyrrolizidine Spirooxindoles via [3+2] Cycloaddition
In an ethanolic solution, a chalcone (1 mmol), isatin (1.3 mmol), and L-proline (1.3 mmol) are combined. The mixture is stirred at reflux temperature for approximately 5 hours, with the reaction progress monitored by thin-layer chromatography (TLC). After completion, the product is isolated. The resulting pyrrolizidine spirooxindoles can be further purified if necessary.
Mandatory Visualization
References
Technical Support Center: Cell-Based Assays with SARS-CoV-2 Mpro-IN-8
Welcome to the technical support center for researchers utilizing SARS-CoV-2 Mpro-IN-8 (also known as MPI8) in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MPI8) is a peptide aldehyde inhibitor that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. It acts as a covalent inhibitor, forming a reversible covalent hemiacetal adduct with the catalytic cysteine residue (Cys145) in the Mpro active site. This inhibition blocks the processing of viral polyproteins, which is essential for viral replication.[1][2] Additionally, MPI8 has been shown to dually inhibit the host cysteine protease, Cathepsin L, which is involved in viral entry into the host cell.[1][2][3] This dual-target mechanism may contribute to its potent antiviral activity.
Q2: What is the difference between MPI8's enzymatic IC50, cellular IC50, and antiviral EC50?
-
Enzymatic IC50: This value represents the concentration of MPI8 required to inhibit the activity of the purified Mpro enzyme by 50% in a biochemical assay. For MPI8, the enzymatic IC50 is approximately 105 nM.
-
Cellular Mpro Inhibition IC50: This is the concentration of MPI8 needed to inhibit Mpro activity by 50% within a living cell-based assay. MPI8 has a cellular Mpro inhibition IC50 of approximately 31 nM.
-
Antiviral EC50: This value indicates the concentration of MPI8 required to inhibit the viral replication or cytopathic effect in a cell culture system by 50%. The antiviral EC50 for MPI8 is approximately 30 nM. The close correlation between the cellular IC50 and antiviral EC50 suggests that the primary antiviral mechanism of MPI8 is through the inhibition of Mpro within the host cells.
Q3: What are the known off-target effects of Mpro-IN-8?
As a peptide aldehyde, Mpro-IN-8 has the potential to interact with other host cysteine proteases. It has been shown to inhibit Cathepsin L with high potency. However, it displays good selectivity for Cathepsin L over Cathepsins B and K. It is important to consider these off-target effects when interpreting experimental results, as inhibition of host proteases could lead to cellular toxicity or other confounding biological effects.
Q4: How should I prepare and store Mpro-IN-8 stock solutions?
Due to its hydrophobic nature, Mpro-IN-8 is typically dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to perform serial dilutions of the stock in DMSO before further diluting into aqueous cell culture medium for your final working concentrations. To avoid precipitation, it is best to add the DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing. The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to minimize solvent-induced cytotoxicity. Stock solutions in DMSO should be stored at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition of viral replication (High CPE) | Inhibitor Precipitation: Mpro-IN-8 may have precipitated out of the cell culture medium due to its hydrophobicity. | Visually inspect the culture wells for any precipitate. Prepare fresh dilutions of the inhibitor, ensuring the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%). Consider performing a serial dilution in pre-warmed media. |
| Incorrect Inhibitor Concentration: The concentration of Mpro-IN-8 used may be too low to effectively inhibit viral replication. | Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and viral load. | |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | While MPI8 has demonstrated good cellular potency, permeability can be cell-line dependent. If this is suspected, consider using a different cell line or consult the literature for methods to enhance compound uptake. | |
| Inhibitor Degradation: Mpro-IN-8 may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of stock solutions. | |
| High Cell Death in Uninfected Control Wells (High Cytotoxicity) | DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high for the cells. | Calculate the final DMSO concentration in your wells. Ensure it is below the cytotoxic threshold for your cell line (typically < 0.5%). Run a vehicle control with the same final DMSO concentration as your highest inhibitor concentration. |
| Inhibitor-Induced Cytotoxicity: Mpro-IN-8 itself may be toxic to the cells at the concentrations being tested. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with a range of Mpro-IN-8 concentrations to determine its 50% cytotoxic concentration (CC50). Use concentrations below the CC50 for antiviral assays. | |
| Off-Target Effects: Inhibition of host proteases, such as cathepsins, by Mpro-IN-8 could be inducing cell death. | Review the literature for known off-target effects of peptide aldehydes in your specific cell type. If possible, use a more specific Mpro inhibitor as a control. | |
| Inconsistent or Variable Results | Cell Health and Density: Variations in cell health, passage number, or seeding density can affect assay results. | Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells of your assay plate. Visually inspect cells for normal morphology before starting the experiment. |
| Viral Titer Variability: Inconsistent amounts of virus added to each well can lead to variable cytopathic effects. | Ensure the viral stock is properly mixed before use. Use a calibrated pipette for adding the virus to the cells. | |
| Assay Readout Timing: The timing of the assay readout can significantly impact the results. | Optimize the incubation time for both viral infection and inhibitor treatment. The optimal time will depend on the replication kinetics of the virus in your chosen cell line. | |
| Plate Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound and media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following table summarizes the known potency and selectivity of this compound (MPI8).
| Parameter | Value | Cell Line | Reference |
| Enzymatic IC50 (Mpro) | 105 nM | - | |
| Cellular Mpro IC50 | 31 nM | HEK293T | |
| Antiviral EC50 | 30 nM | Vero E6 | |
| Antiviral EC100 | < 0.2 µM | ACE2+ A549 | |
| Cytotoxicity (CC50) | Not Reported | - | - |
| Selectivity Index (SI) | Not Calculable | - | - |
Note on CC50 and Selectivity Index: A specific 50% cytotoxic concentration (CC50) for MPI8 has not been reported in the reviewed literature. The Selectivity Index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher SI indicating a wider therapeutic window. Researchers are encouraged to determine the CC50 of MPI8 in their specific cell line to calculate the SI and ensure that the concentrations used in antiviral assays are not cytotoxic.
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This protocol is a common method for screening antiviral compounds by measuring their ability to protect cells from virus-induced death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
SARS-CoV-2 viral stock of known titer
-
Mpro-IN-8 (MPI8)
-
100% DMSO
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count Vero E6 cells.
-
Seed the 96-well plates with an appropriate cell density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mpro-IN-8 in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X final concentration). Ensure the final DMSO concentration is consistent across all wells and non-toxic.
-
-
Cell Treatment and Infection:
-
Carefully remove the medium from the cell plates.
-
Add 50 µL of the prepared Mpro-IN-8 working solutions to the respective wells.
-
For controls, add 50 µL of medium with the same final DMSO concentration (vehicle control) and medium without any treatment (cell control).
-
Prepare a viral inoculum in complete medium at the desired multiplicity of infection (MOI).
-
Add 50 µL of the viral inoculum to all wells except for the cell control wells. Add 50 µL of complete medium to the cell control wells.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.
-
-
Assay Readout:
-
After incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
For CellTiter-Glo®, add the reagent to each well, incubate for 10 minutes at room temperature, and measure luminescence.
-
For MTT, add the reagent, incubate, solubilize the formazan crystals, and measure absorbance.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and the virus control (0% protection).
-
Plot the percentage of CPE inhibition versus the log of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Signaling Pathways and Experimental Workflows
Mpro-IN-8 Experimental Workflow
SARS-CoV-2 Mpro-Mediated Disruption of NF-κB Signaling
SARS-CoV-2 Mpro can cleave the host protein NEMO (NF-κB Essential Modulator), which is a key component of the NF-κB signaling pathway. This cleavage disrupts the host's innate immune response.
General Antagonism of JAK-STAT Signaling by SARS-CoV-2
SARS-CoV-2 employs various mechanisms to antagonize the JAK-STAT signaling pathway, a critical component of the antiviral interferon response. This can occur at multiple points in the pathway.
References
Technical Support Center: Enhancing the Antiviral Activity of Phosphonate-Containing Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the antiviral activity of phosphonate-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, modification, and evaluation of phosphonate antivirals.
Q1: My phosphonate compound shows potent inhibition in an enzyme assay but has poor activity in cell-based antiviral assays. What is the likely cause?
A: This is a common issue stemming from the inherent properties of the phosphonate group. At physiological pH, the phosphonate moiety is negatively charged, which severely limits its ability to passively diffuse across the lipid-rich cell membrane.[1] While the compound can effectively inhibit a purified viral enzyme in a cell-free system, it cannot reach its intracellular target in a whole-cell assay. To overcome this, prodrug strategies are often employed. These strategies involve masking the negative charge with chemical groups that are cleaved off by intracellular enzymes, releasing the active phosphonate drug inside the cell.[2][3][4]
Q2: I've synthesized a lipid-based prodrug of my phosphonate, but now it's difficult to dissolve in aqueous media for my experiments. How can I address this solubility issue?
A: Creating highly lipophilic prodrugs, such as alkoxyalkyl esters, can significantly enhance cell penetration and antiviral activity but may lead to poor aqueous solubility.[2] Here are a few troubleshooting steps:
-
Co-solvents: Prepare high-concentration stock solutions in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute them serially in the cell culture medium for your final experimental concentrations. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Formulation Strategies: For in vivo studies, exploring formulation strategies such as nanoformulations or liposomes can improve the solubility and delivery of highly lipophilic compounds.
-
Salt Forms: Depending on the overall molecule, preparing a suitable salt form can sometimes improve aqueous solubility.
Q3: My modified phosphonate compound shows increased antiviral potency but also high cytotoxicity. How can I improve its selectivity?
A: A successful antiviral agent must be selective, meaning it inhibits the virus at concentrations much lower than those that cause harm to host cells. This is quantified by the Selectivity Index (SI), calculated as CC₅₀/EC₅₀ (50% cytotoxic concentration / 50% effective concentration). If your modification increases general toxicity, consider the following:
-
Prodrug Metabolites: The chemical moieties used to mask the phosphonate are released after cleavage and could be toxic themselves. Consider using different prodrug groups known to release non-toxic byproducts.
-
Mechanism of Toxicity: The toxicity may not be related to the prodrug moiety but to the active compound itself. At higher intracellular concentrations, the phosphonate might start inhibiting host cell polymerases or other essential enzymes.
-
Alternative Prodrug Strategies: Different prodrug approaches can lead to different intracellular drug concentrations and release kinetics. Exploring alternatives like phosphonamidate (ProTide) or acyloxyalkyl ester (POM/POC) prodrugs could yield a better selectivity profile.
Q4: I am observing significant variability in my EC₅₀ values between experiments. What are the common causes?
A: Inconsistent results in antiviral assays can arise from several factors:
-
Cell Health and Passage Number: Use cells that are healthy, within a consistent and low passage number range. Cells at high passage numbers can have altered phenotypes and susceptibility to viral infection.
-
Viral Titer: Ensure you use a consistent multiplicity of infection (MOI) for each experiment. Prepare and titer your viral stocks carefully.
-
Compound Stability: Confirm the stability of your compound in the cell culture medium under incubation conditions. Some ester-based prodrugs can be unstable in aqueous environments.
-
Assay Method: The method used to quantify antiviral activity (e.g., cytopathic effect reduction, plaque reduction, qPCR for viral genomes, or reporter virus expression) can have different levels of sensitivity and variability.
Q5: How can I verify that my phosphonate prodrug is being activated correctly inside the cell?
A: Confirming intracellular conversion of the prodrug to the active diphosphorylated metabolite is crucial. This typically requires specialized analytical techniques.
-
Metabolite Analysis: The most direct method is to incubate cells with the prodrug, extract the intracellular metabolites, and use liquid chromatography-mass spectrometry (LC-MS) to detect the parent phosphonate and its mono- and di-phosphorylated forms.
-
Mechanism-Based Assays: If the parent drug is known to be active against a drug-resistant viral mutant (e.g., a thymidine kinase-deficient herpesvirus), you can test your prodrug against this mutant. Activity against the resistant virus suggests that the prodrug is successfully bypassing the initial phosphorylation step.
Quantitative Data on Antiviral Activity Enhancement
Prodrug modification has been shown to dramatically increase the in vitro antiviral activity of phosphonate compounds. The tables below summarize the enhancement for several key compounds against various DNA viruses.
Table 1: Enhancement of Cidofovir (HPMPC) Antiviral Activity via Prodrug Modification
| Compound/Prodrug Name | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Cidofovir (HPMPC) | VZV | HFF | 0.1 - 0.4 | >100 | >250-1000 | |
| USC-373 (Prodrug) | VZV | HFF | 0.004 | 0.20 | 50 | |
| Cidofovir (HPMPC) | HCMV | HFF | 0.4 - 0.7 | >100 | >140-250 | |
| HDP-CDV (Brincidofovir) | HCMV | HFF | 0.0009 | >1 | >1111 | |
| Cidofovir (HPMPC) | HSV-1 | HFF | 2 - 6 | >100 | >16-50 | |
| HDP-CDV (Brincidofovir) | HSV-1 | HFF | 0.02 - 0.06 | >1 | >16-50 |
EC₅₀: 50% Effective Concentration; CC₅₀: 50% Cytotoxic Concentration; SI: Selectivity Index (CC₅₀/EC₅₀); VZV: Varicella-Zoster Virus; HCMV: Human Cytomegalovirus; HSV-1: Herpes Simplex Virus 1; HFF: Human Foreskin Fibroblast.
Table 2: Enhancement of (S)-HPMPA Antiviral Activity via Prodrug Modification
| Compound/Prodrug Name | Virus | Cell Line | EC₅₀ (µM) | Reference |
| (S)-HPMPA | HIV-1 | CEM | >100 | |
| HDP-(S)-HPMPA | HIV-1 | CEM | 0.0015 | |
| ODE-(S)-HPMPA | HIV-1 | CEM | 0.0011 |
(S)-HPMPA: (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine; HDP: Hexadecyloxypropyl; ODE: Octadecyloxyethyl; HIV-1: Human Immunodeficiency Virus 1.
Key Experimental Protocols
Protocol 1: General Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).
Objective: To determine the EC₅₀ of a phosphonate compound against a plaque-forming virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Serial dilutions of the test compound in culture medium.
-
Overlay medium (e.g., culture medium with 1% methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum. Wash the cells once with phosphate-buffered saline (PBS).
-
Add 2 mL of overlay medium containing the appropriate serial dilution of the test compound to each well. Include "virus control" (no compound) and "cell control" (no virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (e.g., 3-10 days, depending on the virus).
-
Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition versus the compound concentration (log scale) and determine the EC₅₀ value using non-linear regression analysis.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Objective: To determine the CC₅₀ value of a phosphonate compound.
Materials:
-
Host cells in a 96-well plate.
-
Serial dilutions of the test compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compound. Include "cell control" wells with medium only.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-10 days).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.
Protocol 3: General Cellular Uptake Assay
This protocol provides a framework for measuring the accumulation of a compound inside cells. For phosphonates, this often requires radiolabeled or fluorescently-labeled analogues.
Objective: To quantify the rate and extent of cellular uptake of a phosphonate compound.
Materials:
-
Labeled phosphonate compound (e.g., ³H-labeled or fluorescently-tagged).
-
Host cells seeded in 24-well plates.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Uptake Initiation: Remove the growth medium and add pre-warmed medium containing a known concentration of the labeled compound.
-
Time-Course Incubation: Incubate the plates at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the uptake process.
-
Stopping Uptake: To stop the process, rapidly aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.
-
Quantification:
-
For radiolabeled compounds, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
For fluorescently-labeled compounds, measure the fluorescence of the lysate using a plate reader.
-
-
Protein Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the uptake data.
-
Data Analysis: Plot the normalized uptake (e.g., in pmol/mg protein) against time to determine the uptake kinetics.
Visualizations of Pathways and Workflows
Mechanism of Action for Acyclic Nucleoside Phosphonates
References
Technical Support Center: Addressing Off-target Effects of Spiroindole Mpro Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiroindole Mpro inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with spiroindole Mpro inhibitors?
A1: Off-target effects occur when a small molecule inhibitor, such as a spiroindole Mpro inhibitor, binds to and modulates the activity of proteins other than its intended target, the main protease (Mpro) of a virus. These unintended interactions are a significant concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse effects in therapeutic applications. For Mpro inhibitors, a common off-target is the human lysosomal cysteine protease, cathepsin L, due to structural similarities in their active sites.[1]
Q2: What are the initial signs that my spiroindole Mpro inhibitor might have off-target effects?
A2: Several experimental observations can suggest potential off-target activity:
-
Inconsistent Phenotypes: The observed cellular phenotype is inconsistent with the known function of Mpro in viral replication.
-
Discrepancy with Genetic Knockdown: The phenotype observed with the inhibitor differs from the phenotype observed when the Mpro gene is silenced (e.g., using siRNA or CRISPR).
-
Toxicity at Effective Concentrations: The inhibitor shows significant cytotoxicity at or near the concentration required for effective Mpro inhibition.
-
Unexplained Cellular Changes: You observe unexpected changes in cellular pathways or protein expression that are not directly linked to Mpro activity.
Q3: How can I confirm that my inhibitor is engaging with the intended Mpro target in cells?
A3: Target engagement can be confirmed using biophysical methods like the Cellular Thermal Shift Assay (CETSA). CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand. A shift in the melting curve of Mpro in the presence of your spiroindole inhibitor provides direct evidence of target engagement within the cellular environment.
Q4: What are the primary strategies to minimize or identify off-target effects?
A4: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Determine the minimal effective concentration of your inhibitor to elicit the desired on-target effect and identify the threshold for toxicity.
-
Orthogonal Validation: Use a structurally different Mpro inhibitor. If it fails to produce the same phenotype, your original compound's effects may be off-target.
-
Selectivity Profiling: Screen your inhibitor against a panel of host cell proteases, particularly cathepsins, to determine its selectivity.
-
Proteomic Profiling: Employ techniques like mass spectrometry-based proteomic analysis to identify all cellular proteins that interact with your inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with spiroindole Mpro inhibitors.
| Issue | Potential Cause | Troubleshooting Steps & Expected Outcome |
| 1. High Cell Toxicity Observed at Effective Antiviral Concentrations | - Off-target toxicity - On-target toxicity | a. Perform a counter-screen: Test the inhibitor on a host cell line that does not express the viral Mpro. If toxicity persists, it is likely due to off-target effects. b. Protease Selectivity Profiling: Screen the inhibitor against a panel of human proteases (e.g., cathepsins B, L, S). Identification of potent inhibition of a host protease can explain the toxicity. c. Lower the Inhibitor Concentration: Determine the lowest concentration that still provides significant Mpro inhibition while minimizing toxicity. |
| 2. Inconsistent Results Between Different Batches of the Inhibitor | - Compound instability or degradation | a. Verify Compound Integrity: Use analytical techniques like HPLC or NMR to confirm the purity and integrity of each batch. b. Proper Storage: Ensure the inhibitor is stored under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture). |
| 3. Lack of Correlation Between Enzymatic Inhibition and Cellular Antiviral Activity | - Poor cell permeability - Efflux by cellular transporters - Off-target effects masking the on-target phenotype | a. Assess Cell Permeability: Use cell-based assays to determine the intracellular concentration of the inhibitor. b. Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to Mpro inside the cells. c. Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if the antiviral activity is restored. |
| 4. Observed Phenotype Does Not Align with Mpro Inhibition | - Off-target effects are dominating the cellular response. | a. Proteomic Profiling: Use affinity-based or activity-based protein profiling to identify the cellular binding partners of your inhibitor. b. Pathway Analysis: Investigate the cellular pathways associated with the identified off-targets to understand the observed phenotype. |
Quantitative Data Presentation
The following table presents hypothetical selectivity data for a novel spiroindole Mpro inhibitor, "Spiro-Mpro-Inhib-1," against its intended target (SARS-CoV-2 Mpro) and a panel of common off-target human proteases.
| Target | Inhibitor | IC50 (nM) | Selectivity Index (vs. Mpro) |
| SARS-CoV-2 Mpro | Spiro-Mpro-Inhib-1 | 15 | 1 |
| Cathepsin L | Spiro-Mpro-Inhib-1 | 350 | 23.3 |
| Cathepsin B | Spiro-Mpro-Inhib-1 | >10,000 | >667 |
| Cathepsin S | Spiro-Mpro-Inhib-1 | 2,500 | 166.7 |
| Caspase-3 | Spiro-Mpro-Inhib-1 | >10,000 | >667 |
| Thrombin | Spiro-Mpro-Inhib-1 | >10,000 | >667 |
Note: Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Mpro Target Engagement
This protocol allows for the verification of target engagement in intact cells.
Materials:
-
Cells expressing the target Mpro protein
-
Spiroindole Mpro inhibitor and vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Western blot or ELISA reagents for Mpro detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend cells in culture medium.
-
Treat one aliquot of cells with the spiroindole Mpro inhibitor at the desired concentration and another with the vehicle control.
-
Incubate at 37°C for 1-2 hours.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the specified temperatures, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles or mechanical disruption.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Mpro using Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the Mpro signal at each temperature.
-
Normalize the data, setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble Mpro against the temperature to generate melt curves. A shift in the curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.[2][3][4]
-
Protocol 2: Proteomic Profiling of Off-Target Interactions by Mass Spectrometry
This protocol helps identify the cellular proteins that bind to the spiroindole Mpro inhibitor.
Materials:
-
Cell lysate
-
Spiroindole Mpro inhibitor immobilized on beads (or a clickable version for affinity purification)
-
Wash buffers
-
Elution buffer
-
Enzymes for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Affinity Enrichment:
-
Incubate the cell lysate with the inhibitor-conjugated beads to allow for binding.
-
Include a control with unconjugated beads to identify non-specific binders.
-
-
Washing:
-
Thoroughly wash the beads with wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use proteomics software to identify and quantify the proteins that were enriched in the inhibitor sample compared to the control. These are the potential on- and off-targets of your spiroindole Mpro inhibitor.[5]
-
Visualizations
The following diagrams illustrate key concepts and workflows for addressing off-target effects.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Experimental workflow for on- and off-target characterization.
Caption: Potential signaling impact of off-target Cathepsin L inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Refinement of molecular docking protocols for Mpro inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the molecular docking of inhibitors to the SARS-CoV-2 Main Protease (Mpro).
Troubleshooting Guide
This section addresses common problems encountered during the molecular docking workflow for Mpro inhibitors.
| Problem / Error Message | Possible Cause(s) | Recommended Solution(s) |
| Poor Redocking RMSD (> 2.0 Å) | 1. Incorrect definition of the binding site/grid box.2. Inappropriate scoring function for the system.3. Protein or ligand preparation errors (e.g., incorrect protonation states).[1][2]4. Insufficient sampling during the docking run. | 1. Ensure the grid box is centered on the co-crystallized ligand and appropriately sized to encompass the active site.[3][4]2. Test different scoring functions and select the one that best reproduces the experimental pose.[5]3. Carefully check protonation states of catalytic residues (Cys145, His41) and the ligand.4. Increase the precision of the docking protocol (e.g., from Standard Precision (SP) to Extra Precision (XP) in Glide). |
| Low Correlation Between Docking Scores and Experimental Activity | 1. Scoring function may not be accurate for your class of compounds.2. Neglecting the role of water molecules in the binding site.3. Protein flexibility is not accounted for in rigid docking.4. The experimental data may have errors or inconsistencies. | 1. Use consensus docking (averaging results from multiple programs/scoring functions) to improve predictions.2. Employ post-docking refinement methods like MM-GBSA/MM-PBSA to rescore poses.3. Consider using induced-fit docking (IFD) or ensemble docking with conformations from molecular dynamics (MD) simulations.4. Curate your experimental dataset carefully and remove outliers. |
| Ligand Docks Outside the Active Site | 1. The grid box is too large or incorrectly positioned.2. The ligand may have a high affinity for a secondary binding site.3. Insufficient constraints were applied during docking. | 1. Re-center and resize the grid box to be more focused on the catalytic dyad (His41 and Cys145).2. Use site-mapping tools to identify potential allosteric sites and investigate their relevance.3. Apply positional constraints to guide the ligand to the active site, especially for known binders. |
| MM-GBSA/MM-PBSA Fails or Gives Unreliable Results | 1. Poorly minimized input structures.2. Inappropriate implicit solvent model or parameters.3. The system is not properly neutralized. | 1. Ensure the docked complex is properly minimized before running the calculation.2. Consult the software documentation for the recommended solvent model and parameters for your system.3. Add counter-ions to neutralize the system charge. |
| MD Simulation of the Complex is Unstable | 1. The initial docked pose is not energetically favorable.2. Incorrect force field parameters for the ligand.3. Insufficient equilibration of the system. | 1. Select a high-scoring and well-interacted pose from docking as the starting point.2. Carefully parameterize the ligand using appropriate tools.3. Perform a thorough, multi-step equilibration of the system before the production run. |
Frequently Asked Questions (FAQs)
Q1: Which PDB structure of Mpro should I use for my docking studies?
A1: The choice of PDB structure is critical. For initial studies, PDB ID 6LU7 is a commonly used starting point as it is a high-resolution crystal structure of SARS-CoV-2 Mpro in complex with a peptide-like inhibitor. However, considering the flexibility of the Mpro active site, it is advisable to perform ensemble docking using multiple crystal structures or conformations generated from molecular dynamics simulations.
Q2: How should I prepare the Mpro protein structure before docking?
A2: Proper protein preparation is a crucial step. A typical workflow includes:
-
Downloading the PDB file: Obtain the desired Mpro structure from the Protein Data Bank.
-
Initial Cleanup: Remove crystallographic water molecules and any non-essential co-solvents or ligands.
-
Protonation: Add hydrogen atoms appropriate for a physiological pH (around 7.4). This is critical for correctly modeling the catalytic dyad (His41 and Cys145).
-
Assigning Bond Orders and Charges: Ensure correct bond orders and assign partial charges using a suitable force field.
-
Energy Minimization: Perform a restrained energy minimization to relieve any steric clashes while preserving the backbone structure. Software suites like Schrödinger's Protein Preparation Wizard can automate many of these steps.
Q3: What is the best way to prepare my ligands for docking?
A3: Ligand preparation is equally important for accurate docking results. The process generally involves:
-
2D to 3D Conversion: Convert the 2D structure of your ligand to a 3D conformation.
-
Generating Tautomers and Ionization States: Generate possible tautomers and ionization states at a physiological pH.
-
Stereoisomer Generation: If the stereochemistry is not defined, generate all possible stereoisomers.
-
Energy Minimization: Minimize the energy of each ligand conformation. Tools like Schrödinger's LigPrep can streamline this process.
Q4: How do I validate my molecular docking protocol?
A4: Validation is essential to ensure your docking protocol can reliably predict the binding mode of ligands. The standard validation method is redocking:
-
Extract the co-crystallized ligand from the Mpro PDB structure.
-
Dock the extracted ligand back into the active site using your chosen protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.
Q5: My docking scores are good, but how can I get a more accurate estimate of binding affinity?
A5: Docking scores are useful for ranking compounds but are not a direct measure of binding affinity. For more accurate binding free energy estimation, consider using post-docking methods such as:
-
Molecular Mechanics/Generalized Born Surface Area (MM-GBSA): This method calculates the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms.
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA): Similar to MM-GBSA, but uses a more computationally intensive method to calculate the electrostatic contribution to the solvation energy. These methods can be used to rescore the top poses from your docking run and often provide a better correlation with experimental binding affinities.
Quantitative Data Summary
The following tables summarize docking scores and binding free energy calculations for various compounds against Mpro, as reported in the literature.
Table 1: Docking and MM-GBSA Scores of FDA-Approved Drugs against Mpro
| Drug | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) | Key Interacting Residues |
| Dipyridamole | -7.2 | -65.56 | Tyr54, Asn142, Leu141 |
| Acebutolol | -7.3 | -61.42 | Asn142, His164, Glu166, Gln189 |
| Neratinib | -6.56 | -59.57 | Cys145, Gln189, Gly143, Glu166 |
| Palbociclib | -6.29 | -59.51 | Gln189, Glu166, Gly143 |
| Hexoprenaline | -6.35 | -58.35 | Phe140, Glu166, Thr190 |
| Riboflavin | -7.29 | -53.66 | Leu141, Gly143, Glu166 |
Table 2: Docking and Glide Energy of Antiviral Drugs against Mpro
| Drug | Docking Score | Glide Energy |
| Ritonavir (RTN) | -8.53 | -52.61 |
| Remdesivir (RMD) | -7.98 | -45.32 |
| Lopinavir (LPN) | -7.86 | -48.75 |
Experimental Protocols
Protocol 1: Standard Molecular Docking using Schrödinger Suite
-
Protein Preparation:
-
Load the Mpro PDB structure (e.g., 6LU7) into Maestro.
-
Open the Protein Preparation Wizard.
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Generate protonation states for His, Asp, and Glu residues at pH 7.4 using Epik.
-
Optimize the hydrogen bond network.
-
Perform a restrained minimization of the protein (e.g., using the OPLS force field) until the heavy atom RMSD converges to ~0.3 Å.
-
-
Ligand Preparation:
-
Import ligand structures into Maestro.
-
Use LigPrep to generate various tautomers, and ionization states at pH 7.4.
-
Generate stereoisomers if necessary.
-
Minimize the ligand structures.
-
-
Receptor Grid Generation:
-
Select the prepared protein structure.
-
Open the Receptor Grid Generation panel.
-
Define the grid box by selecting the co-crystallized ligand or key active site residues (e.g., His41, Cys145).
-
Ensure the grid box size is sufficient to accommodate your ligands (e.g., 20 x 20 x 20 Å).
-
-
Ligand Docking:
-
Use the Ligand Docking panel.
-
Select the generated grid file and the prepared ligand file.
-
Choose a docking precision (e.g., HTVS for screening, SP for general use, XP for high accuracy).
-
Run the docking job.
-
-
Post-Docking Analysis:
-
Analyze the docking poses and scores in the project table.
-
Visualize the protein-ligand interactions.
-
For top-ranked poses, perform MM-GBSA calculations using the Prime MM-GBSA module to estimate binding free energies.
-
Protocol 2: Molecular Dynamics Simulation of Mpro-Inhibitor Complex
-
System Building:
-
Load the docked protein-ligand complex into Maestro.
-
Use the System Builder in Desmond.
-
Choose a solvent model (e.g., TIP3P) and define the simulation box shape (e.g., orthorhombic) with a buffer distance of at least 10 Å from the complex.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system.
-
-
Equilibration:
-
Use the default multi-stage equilibration protocol in Desmond. This typically involves a series of short, restrained minimizations and MD simulations to relax the system.
-
-
Production MD:
-
Run the production simulation for a desired length of time (e.g., 50-100 ns).
-
Use the NPT ensemble with a thermostat (e.g., Nosé-Hoover) and barostat (e.g., Martyna-Tobias-Klein) to maintain constant temperature and pressure.
-
-
Trajectory Analysis:
-
Use the Simulation Interaction Diagram tool to analyze the trajectory.
-
Calculate RMSD to assess the stability of the protein and ligand over time.
-
Calculate RMSF to identify flexible regions of the protein.
-
Analyze hydrogen bonds and other interactions throughout the simulation.
-
Visualizations
Caption: A generalized workflow for molecular docking of Mpro inhibitors.
Caption: A logic diagram for troubleshooting common molecular docking issues.
References
- 1. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the binding mechanism for potential inhibition of SARS‐CoV‐2 Mpro and exploring the modes of ACE2 inhibition by hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.1. Docking to the active site of the SARS-CoV-2 Mpro [bio-protocol.org]
- 5. Re-Exploring the Ability of Common Docking Programs to Correctly Reproduce the Binding Modes of Non-Covalent Inhibitors of SARS-CoV-2 Protease Mpro [mdpi.com]
Technical Support Center: Strategies to Increase the Yield of SARS-CoV-2 Mpro and its Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of SARS-CoV-2 Main Protease (Mpro) and its inhibitors, with a focus on compounds structurally and functionally similar to Mpro-IN-8.
Section 1: SARS-CoV-2 Mpro Expression and Purification
A high yield of pure and active Mpro is fundamental for inhibitor screening and characterization. This section addresses common challenges in obtaining sufficient quantities of the enzyme.
Frequently Asked Questions (FAQs) - Mpro Expression & Purification
Q1: Which E. coli strain is best for expressing SARS-CoV-2 Mpro?
A1: The choice of E. coli strain can significantly impact protein yield and solubility. Strains like BL21(DE3) are commonly used. However, for proteins prone to insolubility or containing rare codons, strains like BL21(DE3)-RIL may offer improved yields. A study demonstrated that the BL21(DE3)-RIL strain produced nearly twice the amount of soluble Mpro compared to the BL21-DE3 strain.
Q2: What is the optimal induction condition for Mpro expression?
A2: Optimal induction conditions are critical for maximizing the yield of soluble protein. For Mpro, induction with a lower concentration of IPTG (e.g., 0.2 mM) at a lower temperature (e.g., 30°C) for a longer period (e.g., 8-12 hours) is often recommended to promote proper protein folding and prevent the formation of inclusion bodies.
Q3: Does the position of the affinity tag affect Mpro activity?
A3: While affinity tags like the polyhistidine (His) tag are crucial for purification, their position can sometimes influence enzyme activity. For Mpro, a C-terminal His-tag has been shown to have minimal detrimental effect on its enzymatic activity. However, some studies have indicated that additional residues at the N-terminus can have a more significant impact on activity than those at the C-terminus. It is advisable to design constructs that allow for the removal of the tag by a protease like TEV protease if activity is compromised.
Troubleshooting Guide - Low Mpro Yield
| Problem | Possible Cause | Recommended Solution |
| Low or no Mpro expression | Inefficient transformation | Use fresh, high-efficiency competent cells for transformation. |
| Suboptimal induction conditions | Optimize IPTG concentration, induction temperature, and duration. Start with 0.2 mM IPTG at 30°C for 8 hours. | |
| Plasmid or insert issues | Verify the integrity of your expression plasmid and the Mpro insert sequence. | |
| Mpro is expressed but insoluble (in inclusion bodies) | High induction temperature or IPTG concentration | Lower the induction temperature to 16-20°C and reduce the IPTG concentration. |
| Incorrect E. coli strain | Use a strain like BL21(DE3)-RIL that provides rare tRNAs, which can improve the solubility of heterologous proteins. | |
| Inefficient cell lysis | Ensure complete cell lysis by using sonication on ice with alternating cycles of sonication and rest to avoid overheating. | |
| Low yield after purification | Inefficient binding to affinity column | Ensure the lysis and binding buffers have the correct pH and imidazole concentration (e.g., 5 mM for His-tag purification). |
| Protein degradation | Add protease inhibitors to the lysis buffer. Keep samples on ice or at 4°C throughout the purification process. | |
| Inefficient elution | Use a gradient of imidazole (e.g., 5-250 mM) to determine the optimal elution concentration. |
Quantitative Data Summary
Table 1: Comparison of SARS-CoV-2 Mpro Yield in Different E. coli Strains
| E. coli Strain | Relative Yield of Soluble Mpro | Reference |
| BL21(DE3) | 1x | |
| BL21(DE3)-RIL | ~2x |
Table 2: Optimization of IPTG Induction for Mpro Expression
| Parameter | Recommended Condition | Reference |
| IPTG Concentration | 0.2 mM | |
| Induction Temperature | 30°C | |
| Induction Duration | 8 - 12 hours |
Experimental Protocols
Protocol 1: Expression of SARS-CoV-2 Mpro in E. coli
-
Transform the pET-based expression vector containing the SARS-CoV-2 Mpro gene into competent E. coli BL21(DE3)-RIL cells.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow at 37°C for 10 hours.
-
Inoculate 2 mL of the starter culture into 1 L of LB medium with the antibiotic and grow at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
Induce Mpro expression by adding IPTG to a final concentration of 0.2 mM.
-
Incubate the culture at 30°C for an additional 8 hours with shaking.
-
Harvest the cells by centrifugation at 12,857 x g for 30 minutes at 4°C.
-
Store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged Mpro
-
Resuspend the cell pellet in 40 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Disrupt the cells by sonication on ice. Use 3-second pulses at 35% amplitude with 7-second rest periods for a total of 45 minutes of sonication.
-
Clarify the lysate by centrifugation at 12,857 x g for 30 minutes at 4°C.
-
Load the supernatant onto a HisTrap chelating column pre-equilibrated with binding buffer (25 mM Tris-HCl pH 8.0, 0.5 M NaCl, 5 mM imidazole).
-
Wash the column with 50 mL of binding buffer to remove unbound proteins.
-
Elute the Mpro protein using a linear gradient of 5–250 mM imidazole in elution buffer (25 mM Tris-HCl pH 8.0, 0.5 M NaCl, 0.5 M imidazole).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing pure Mpro.
-
Pool the pure fractions and dialyze against a storage buffer.
Visualizations
Caption: Workflow for SARS-CoV-2 Mpro Expression and Purification.
Section 2: Mpro Inhibitor Synthesis and Activity Assays
This section provides guidance on the synthesis and characterization of Mpro inhibitors, using principles applicable to compounds like Mpro-IN-8.
Frequently Asked Questions (FAQs) - Mpro Inhibitor Synthesis & Assays
Q1: What are the common challenges in synthesizing peptidomimetic inhibitors of Mpro?
A1: The synthesis of peptidomimetic inhibitors can be complex. Challenges include ensuring the stereochemical purity of chiral centers, achieving good yields in multi-step syntheses, and dealing with the purification of intermediates and the final product. The choice of coupling reagents and protecting groups is critical for success.
Q2: How can I confirm that my synthesized inhibitor is active against Mpro?
A2: The activity of a synthesized inhibitor is typically confirmed using an in vitro enzymatic assay. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay. In this assay, a fluorogenic peptide substrate is cleaved by active Mpro, leading to an increase in fluorescence that can be measured over time. The presence of an effective inhibitor will reduce the rate of this fluorescence increase.
Q3: My inhibitor shows low potency. What are the possible reasons?
A3: Low inhibitor potency can be due to several factors. The compound may have poor binding affinity to the Mpro active site. It's also possible that the inhibitor has low solubility in the assay buffer, reducing its effective concentration. Finally, impurities in the synthesized compound could interfere with the assay or the inhibitor's activity.
Troubleshooting Guide - Mpro Inhibitor Synthesis and Activity
| Problem | Possible Cause | Recommended Solution |
| Low yield during chemical synthesis | Incomplete reactions | Monitor reaction progress using techniques like TLC or LC-MS to ensure completion before proceeding to the next step. |
| Side reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. | |
| Loss of product during purification | Choose an appropriate purification method (e.g., flash chromatography, HPLC) and optimize the solvent system. | |
| Inhibitor is insoluble in assay buffer | Hydrophobic nature of the compound | Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity. |
| High background signal in FRET assay | Autofluorescence of the compound | Run a control experiment with the inhibitor but without the enzyme to measure its intrinsic fluorescence and subtract this from the assay readings. |
| Non-specific inhibition | Perform counter-screens against other proteases to check for specificity. | |
| Inconsistent IC50 values | Instability of the compound | Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. |
| Pipetting errors | Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols
Protocol 3: FRET-based Mpro Activity Assay
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).
-
Serially dilute the Mpro inhibitor in the reaction buffer (or DMSO, followed by dilution in buffer).
-
In a 96-well plate, add the diluted inhibitor, the Mpro enzyme (final concentration ~0.5 µM), and the reaction buffer.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans) to a final concentration of ~10-20 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: General Workflow for Mpro Inhibitor Screening.
Caption: Troubleshooting Logic for Low Mpro Protein Yield.
Mitigating cytotoxicity of spiroindole-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiroindole-based compounds. The focus is on understanding and mitigating the cytotoxic effects of these compounds to enhance their therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: My spiroindole compound is showing high cytotoxicity against both cancer and normal cell lines. How can I improve its selectivity?
A1: High cytotoxicity across all cell lines suggests a lack of selectivity. Here are some strategies to improve the therapeutic index of your compound:
-
Structural Modifications: Structure-activity relationship (SAR) studies have shown that specific modifications can enhance selectivity.
-
Halogenation: Introducing halogen atoms (F, Cl, Br) to the spirooxindole scaffold can improve binding affinity to molecular targets and has been linked to reduced toxicity in normal cells.[1]
-
Substitutions on Phenyl Rings: The position and nature of substituents on phenyl rings attached to the core structure can significantly impact selectivity. For example, para-substitution may enhance target affinity, while meta-substitution can fine-tune it.[2]
-
-
Exploit Tumor Microenvironment: Cancer cells often have higher levels of reactive oxygen species (ROS) compared to normal cells. Designing spiroindoles that induce ROS-mediated apoptosis can lead to selective cancer cell death.[3]
-
Targeted Delivery: Encapsulating the compound in a nanocarrier system can limit its distribution to healthy tissues.
Q2: What are the common molecular targets of spiroindole compounds that mediate their cytotoxic effects?
A2: Spirooxindoles are known to interact with multiple molecular targets involved in cancer progression. Key targets include:
-
p53-MDM2 Interaction: Many spirooxindoles inhibit the interaction between p53 and its negative regulator, MDM2. This stabilizes p53, allowing it to trigger apoptosis in cancer cells.[4][5]
-
Cyclin-Dependent Kinases (CDKs): Compounds targeting CDKs, particularly CDK2, can induce cell cycle arrest, preventing cancer cell proliferation.
-
Receptor Tyrosine Kinases: Inhibition of kinases like VEGFR2 and EGFR can block signaling pathways that are crucial for tumor growth and angiogenesis.
-
Polo-like kinase 4 (Plk4): Inhibition of Plk4 can lead to errors in centrosome duplication, inducing cancer cell death. Some spirooxindoles have shown a high safety margin by targeting Plk4 with minimal toxicity to normal cells.
Q3: My spiroindole derivative has poor aqueous solubility, which is affecting my in vitro assays. What can I do?
A3: Poor solubility is a common challenge. Here are some troubleshooting steps:
-
Optimize Solvent Concentration: While Dimethyl sulfoxide (DMSO) is a common solvent, ensure its final concentration in your assay is low (ideally <0.5%) to avoid solvent-induced toxicity. Always use a vehicle control with the same DMSO concentration.
-
Use of Formulation Strategies: For in vivo studies, consider drug delivery systems like liposomes, niosomes, or selenium nanoparticles to improve solubility and bioavailability.
-
Perform Solubility Assays: Conduct a kinetic solubility assay to determine the maximum soluble concentration of your compound under your specific experimental conditions to ensure you are working within the soluble range.
Q4: What are some strategies to reduce off-target effects and systemic toxicity in vivo?
A4: Reducing off-target effects is crucial for clinical translation. Consider the following approaches:
-
Targeted Drug Delivery: Utilize nanoparticle-based delivery systems (e.g., proniosomes) to specifically target cancer cells, thereby reducing the exposure of healthy tissues to the cytotoxic agent. This can enhance therapeutic efficacy while minimizing adverse effects.
-
Combination Therapy: Combining a spiroindole compound with another therapeutic agent can sometimes allow for lower, less toxic doses of each drug while achieving a synergistic anticancer effect.
-
Rational Drug Design: Use computational and structural biology tools to design derivatives with higher specificity for their intended cancer-related targets.
Troubleshooting Guides
Problem 1: High IC50 value in cancer cell lines (low potency).
| Possible Cause | Troubleshooting Step |
| Poor compound solubility | Verify solubility in assay media. See solubility FAQ (Q3). |
| Inappropriate molecular target for the chosen cell line | Confirm that the target of your compound (e.g., MDM2, CDK2) is relevant and expressed in the selected cancer cell line. |
| Compound degradation | Ensure proper storage of the compound (e.g., -20°C or -80°C in small aliquots) to avoid degradation from freeze-thaw cycles. |
| Suboptimal assay conditions | Optimize cell seeding density, incubation time, and compound concentration range. |
Problem 2: Low Therapeutic Index (High cytotoxicity in normal cell lines).
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform kinase profiling or other target screening to identify unintended targets. |
| Non-specific mechanism of action | Investigate if cytotoxicity is mediated by a general mechanism like membrane disruption. |
| Structural features causing general toxicity | Synthesize and test analogs with modifications known to improve selectivity (See selectivity FAQ - Q1). |
| High compound concentration | Titrate the compound to lower concentrations to find a therapeutic window where cancer cells are more sensitive than normal cells. |
Data Presentation: Comparative Cytotoxicity
The therapeutic index (or selectivity index) is a critical measure of a compound's potential as a therapeutic agent. It is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line. A higher selectivity index indicates greater selectivity for cancer cells.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected spiroindole derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| by241 | MGC-803 (Gastric) | <12.5 | L-02 (Liver) | >12.5 | >1 | |
| Compound 1 | HeLa (Cervical) | 70 µg/ml | Vero (Kidney) | >210 µg/ml | >3 | |
| Compound 4 | HeLa (Cervical) | <20 µg/ml | Vero (Kidney) | <20 µg/ml | ~1 | |
| Compound 6a | HepG2 (Liver) | 6.9 | MCF-10A (Breast) | 94.56 | 13.7 | |
| Compound 6j | HepG2 (Liver) | 9.9 | MCF-10A (Breast) | 146.52 | 14.8 | |
| Compound 6e | A549 (Lung) | 0.089 | Wi-38 (Lung Fibroblast) | >0.267 | >3 | |
| Compound 6h | A549 (Lung) | 0.096 | Wi-38 (Lung Fibroblast) | >0.288 | >3 | |
| Compound 4b | Caco2 (Colorectal) | 68 | Fibroblast cell line | >1000 | >14.7 | |
| Compound 4i | HCT116 (Colorectal) | 51 | Fibroblast cell line | >1000 | >19.6 |
Experimental Protocols
Protocol 1: Differential Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the IC50 values of a spiroindole compound in both cancer and non-cancerous cell lines to calculate the selectivity index.
Materials:
-
Spiroindole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Adherent cancer and normal cell lines
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the spiroindole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each cell line.
Protocol 2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis versus necrosis by the spiroindole compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the desired concentration of the spiroindole compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Collection: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Visualizations: Signaling Pathways & Workflows
Caption: Experimental workflow for cytotoxicity assessment.
Caption: p53-MDM2 signaling pathway inhibition.
Caption: CDK2-mediated cell cycle regulation.
References
- 1. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of SARS-CoV-2 Mpro-Inhibitor Complexes in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with SARS-CoV-2 Main Protease (Mpro) and its inhibitors in solution. The guidance provided is based on general principles for working with SARS-CoV-2 Mpro and covalent inhibitors.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
Issue 1: Precipitation or Aggregation of Mpro Upon Inhibitor Addition
Question: I observe visible precipitation or an increase in light scattering after adding my inhibitor to the Mpro solution. What could be the cause and how can I resolve it?
Answer:
Precipitation or aggregation upon inhibitor binding is a common issue that can arise from several factors related to either the protein, the inhibitor, or the buffer conditions.
Potential Causes and Troubleshooting Steps:
-
Inhibitor Solubility: The inhibitor itself may have poor solubility in the assay buffer, causing it to precipitate out of solution, which can in turn co-precipitate the protein.
-
Solution: Prepare the inhibitor stock solution in an appropriate organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically ≤1-2%) to avoid affecting protein stability. Perform serial dilutions to avoid shocking the inhibitor into a low-solubility environment.
-
-
Protein Concentration: High concentrations of Mpro can be more prone to aggregation, especially after a conformational change induced by inhibitor binding.
-
Solution: Try working with a lower concentration of Mpro. Determine the optimal concentration range for your specific assay through titration experiments.
-
-
Buffer Conditions: The pH, ionic strength, and presence or absence of specific additives in your buffer can significantly impact the stability of the Mpro-inhibitor complex.
-
Solution: Systematically screen different buffer conditions. Key parameters to vary include pH (Mpro is generally stable around pH 7.3-8.0), salt concentration (e.g., 100-150 mM NaCl can improve stability), and the inclusion of stabilizing excipients.
-
-
Conformational Change: Covalent inhibitor binding can induce conformational changes in Mpro that may expose hydrophobic patches, leading to aggregation.
-
Solution: The addition of detergents (e.g., 0.01% Tween-20 or Triton X-100) or other stabilizing agents like glycerol (5-10%) can help to prevent non-specific aggregation.
-
Issue 2: Loss of Mpro-Inhibitor Complex from Solution Over Time
Question: My Mpro-inhibitor complex seems to be stable initially, but I lose a significant amount of the complex from the solution after incubation or storage. Why is this happening?
Answer:
The gradual loss of the complex from solution suggests a time-dependent instability. This can be due to proteolytic degradation, slow aggregation, or adsorption to surfaces.
Potential Causes and Troubleshooting Steps:
-
Proteolytic Degradation: Mpro itself is a protease and can undergo autolysis, especially during long incubation times. Contaminating proteases from the expression and purification steps can also degrade Mpro.
-
Solution: Ensure high purity of your Mpro preparation. The addition of a general protease inhibitor cocktail (that does not inhibit Mpro) during purification and storage can be beneficial. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
-
Slow Aggregation: The Mpro-inhibitor complex might be forming soluble oligomers that slowly convert into larger, insoluble aggregates.
-
Solution: Use dynamic light scattering (DLS) to monitor for the presence of small aggregates over time. Optimizing buffer conditions as described in Issue 1 can help to mitigate slow aggregation.
-
-
Adsorption to Surfaces: Proteins and protein-ligand complexes can adsorb to the surfaces of plasticware, especially at low concentrations.
-
Solution: Use low-protein-binding microplates and pipette tips. The inclusion of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) can also help to reduce non-specific binding to surfaces.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal buffer conditions for working with SARS-CoV-2 Mpro?
A1: While the optimal buffer can be construct- and assay-dependent, a good starting point for maintaining Mpro stability and activity is a buffer containing 20-50 mM Tris or HEPES at pH 7.3-8.0, 100-150 mM NaCl, 1-5 mM DTT or other reducing agent, and 1 mM EDTA.[1][2][3] The presence of a reducing agent is crucial to maintain the catalytic cysteine in its reduced state.
Q2: How does dimerization affect the stability of Mpro?
A2: SARS-CoV-2 Mpro is active as a dimer.[4][5] Dimerization is crucial for forming the active site and maintaining the overall stability of the enzyme. Conditions that disrupt the dimer interface, such as extreme pH or high concentrations of certain denaturants, will lead to inactivation and likely aggregation. Some inhibitors have been shown to bind at the dimer interface and can affect stability.
Q3: My covalent inhibitor shows time-dependent inhibition. How does this relate to the stability of the complex?
A3: Time-dependent inhibition is characteristic of covalent inhibitors and reflects the rate of covalent bond formation. While this is expected, it's important to distinguish it from time-dependent loss of signal due to instability. A stable covalent complex, once formed, should ideally result in a sustained level of inhibition. If you observe a decrease in inhibition over longer time points after the initial binding, it may indicate instability of the Mpro-inhibitor adduct itself, leading to either dissociation or aggregation and precipitation of the modified enzyme.
Q4: Can I use thermal shift assays (TSA) to assess the stability of my Mpro-inhibitor complex?
A4: Yes, TSA, also known as differential scanning fluorimetry (DSF), is an excellent method to assess the change in thermal stability of Mpro upon inhibitor binding. An increase in the melting temperature (Tm) of Mpro in the presence of the inhibitor generally indicates a stabilizing interaction. Conversely, a decrease in Tm might suggest that the inhibitor induces a less stable conformation.
Q5: What is the best way to store purified SARS-CoV-2 Mpro?
A5: For long-term storage, it is recommended to store purified Mpro in aliquots at -80°C in a buffer containing a cryoprotectant like glycerol (e.g., 10-50%). Avoid repeated freeze-thaw cycles as this can lead to a loss of activity and aggregation.
Data Presentation
Table 1: Recommended Buffer Components for Mpro Stability and Activity
| Component | Concentration Range | Purpose | Reference(s) |
| Buffer | 20-50 mM | Maintain pH | , |
| pH | 7.3 - 8.0 | Optimal for stability and activity | |
| NaCl | 100-150 mM | Mimic physiological ionic strength, improve solubility | |
| Reducing Agent (DTT/TCEP) | 1-5 mM | Maintain catalytic cysteine in a reduced state | , |
| EDTA | 1 mM | Chelate divalent metal ions | |
| Glycerol | 5-50% (v/v) | Cryoprotectant for storage, stabilizer in solution | |
| Detergent (e.g., Tween-20) | 0.01-0.05% (v/v) | Prevent non-specific aggregation |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Mpro-Inhibitor Complex Stability
Objective: To determine the change in the thermal stability of SARS-CoV-2 Mpro upon binding of an inhibitor.
Materials:
-
Purified SARS-CoV-2 Mpro
-
Inhibitor stock solution (in DMSO)
-
TSA buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with a thermal ramping protocol
Procedure:
-
Prepare a master mix containing the TSA buffer and SYPRO Orange dye (final concentration of 5x).
-
In a 96-well qPCR plate, add the appropriate volume of Mpro to achieve a final concentration of 2-5 µM.
-
Add the inhibitor to the desired final concentrations. Include a DMSO control (with the same final DMSO concentration as the inhibitor wells).
-
Bring the final volume of all wells to the desired amount (e.g., 20 µL) with the master mix.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the thermal unfolding transition. A positive shift in Tm in the presence of the inhibitor indicates stabilization.
Visualizations
Caption: A logical workflow for troubleshooting instability issues with the SARS-CoV-2 Mpro-inhibitor complex.
Caption: A typical experimental workflow for characterizing the stability of the SARS-CoV-2 Mpro-inhibitor complex.
References
- 1. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-COV-2 Mpro conformational changes induced by covalently bound ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: Mpro-IN-8 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. This guide provides a comparative analysis of a novel spiroindole-based inhibitor, SARS-CoV-2 Mpro-IN-8, alongside other prominent Mpro inhibitors: Nirmatrelvir, Ensitrelvir, GC-376, and Ebselen. This objective comparison is supported by available experimental data to aid researchers in their drug discovery and development endeavors.
Mechanism of Action of Mpro Inhibitors
The SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This process is essential for the assembly of the viral replication and transcription complex. Mpro inhibitors are designed to bind to the active site of the enzyme, preventing this cleavage and thereby halting viral replication. The active site of Mpro contains a catalytic dyad composed of cysteine (Cys145) and histidine (His41) residues. Inhibitors typically form a covalent or non-covalent bond with the catalytic cysteine, rendering the enzyme inactive.
Below is a diagram illustrating the general mechanism of Mpro inhibition in the context of the SARS-CoV-2 replication cycle.
Caption: General Mechanism of Mpro Inhibition.
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the key quantitative data for this compound and other selected Mpro inhibitors. The half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and half-maximal effective concentration (EC50) in cell-based assays are presented for a comparative assessment of their potency. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 (µM) | Ki (nM) | EC50 (µM) | Mechanism of Action |
| This compound (Compound 6b) | 9.605[1] | Not Reported | 10.39 (Anti-SARS-CoV-2 activity)[1] | Spiroindole-based compound with Mpro inhibitory properties.[1] |
| Nirmatrelvir (PF-07321332) | ~0.0069 (Ki) | 0.93 - 3.1 | ~0.023 - 0.231 | Peptidomimetic covalent inhibitor targeting the catalytic Cys145.[2] |
| Ensitrelvir (S-217622) | 0.013 | Not Reported | 0.22 - 0.52 | Non-covalent, non-peptidic inhibitor. |
| GC-376 | 0.033 - 0.89 | Not Reported | 0.49 - 3.37 | Peptidomimetic covalent inhibitor (aldehyde prodrug).[3] |
| Ebselen | 0.67 | Not Reported | 4.67 | Organoselenium compound that covalently modifies the catalytic cysteine. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate Mpro inhibitors.
Experimental Workflow for Mpro Inhibitor Evaluation
The general workflow for identifying and characterizing Mpro inhibitors involves a series of in vitro and cell-based assays.
Caption: Experimental Workflow for Mpro Inhibitor Evaluation.
Detailed Methodology: FRET-based Mpro Enzymatic Assay
This protocol describes a typical Förster Resonance Energy Transfer (FRET) assay used to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
1. Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro: Purified enzyme, typically stored at -80°C.
-
FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test Compounds: Dissolved in 100% DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compounds or DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
Enzyme Addition: Add a solution of recombinant Mpro in assay buffer to each well, except for the no-enzyme control wells. The final concentration of Mpro should be optimized for a robust signal-to-background ratio (e.g., 20 nM).
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate solution in assay buffer to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) (e.g., 20 µM).
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL). Monitor the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 60 seconds).
3. Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity) and the no-enzyme control (0% activity).
-
Determine the IC50 value by fitting the dose-response curve (percentage of inhibition vs. log[inhibitor concentration]) to a four-parameter logistic equation.
Detailed Methodology: Cell-based Antiviral Assay
This protocol outlines a general method for determining the antiviral efficacy (EC50) of Mpro inhibitors in a cell-based assay using a cytopathic effect (CPE) reduction method.
1. Reagents and Materials:
-
Susceptible Host Cell Line: e.g., Vero E6 or Calu-3 cells.
-
SARS-CoV-2 Virus Stock: A well-characterized viral stock with a known titer.
-
Cell Culture Medium: Appropriate medium for the host cell line (e.g., DMEM supplemented with FBS and antibiotics).
-
Test Compounds: Dissolved in DMSO and diluted in cell culture medium.
-
96-well cell culture plates.
-
Cell viability reagent: e.g., CellTiter-Glo®.
2. Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: The next day, remove the culture medium and add serial dilutions of the test compounds in fresh medium to the cells. Include a no-drug control (virus only) and a no-virus control (cells only).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.05.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Assessment of CPE: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the no-virus control (100% viability) and the virus control (0% viability).
-
Determine the EC50 value by plotting the percentage of cell viability against the log[inhibitor concentration] and fitting the data to a dose-response curve.
-
In parallel, a cytotoxicity assay (CC50) is performed on uninfected cells to determine the concentration of the compound that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), which provides a measure of the compound's therapeutic window.
Conclusion
This guide provides a comparative overview of this compound and other significant Mpro inhibitors. While this compound shows promise as a novel inhibitor, its in vitro potency appears to be lower than that of clinically advanced compounds like Nirmatrelvir and Ensitrelvir. The provided data and experimental protocols offer a valuable resource for researchers working on the development of next-generation antiviral agents targeting the SARS-CoV-2 main protease. Further studies are warranted to fully elucidate the therapeutic potential of Mpro-IN-8 and other emerging inhibitors.
References
Validating the Mpro Inhibitory Activity of Compound 6b: A Comparative Analysis
In the ongoing search for effective therapeutics against SARS-CoV-2, the main protease (Mpro or 3CLpro) has emerged as a critical target due to its essential role in viral replication. This guide provides a comparative analysis of compound 6b , a spiroindole-containing compound with a phosphonate group, and its validated inhibitory activity against SARS-CoV-2 Mpro. The data presented here is derived from a study by Bekheit et al. (2023), which synthesized and evaluated a series of spiroindole derivatives for their anti-SARS-CoV-2 potential.
Data Presentation: Mpro Inhibition and Antiviral Activity
The inhibitory effects of compound 6b were quantified and compared with other synthesized analogs and a reference standard, Tipranavir, a known non-peptidic HIV protease inhibitor. The key metrics used for comparison are the half-maximal inhibitory concentration (IC50) against Mpro and the anti-SARS-CoV-2 activity in a cell-based assay.
| Compound | Mpro IC50 (μM)[1] | Anti-SARS-CoV-2 IC50 (μM) in Vero-E6 cells[1] | Cytotoxicity CC50 (μM) in Vero-E6 cells[1] | Selectivity Index (SI)[1] |
| 6b | 9.605 | 10.39 | 22.0 | 2.12 |
| 6g | 15.59 | 8.88 | 20.33 | 2.29 |
| 6d | 42.82 | 13.53 | - | - |
| Tipranavir | 7.38 | - | - | - |
| Favipiravir | - | 113.4 | 400.0 | 3.53 |
| Hydroxychloroquine | - | 12.0 | 129.7 | 10.8 |
| Chloroquine | - | 8.8 | 113.2 | 12.86 |
Note: A lower IC50 value indicates higher potency. The Selectivity Index (SI) is calculated as CC50/IC50, with a higher value indicating greater selectivity for viral targets over host cells.
Compound 6b demonstrated the most potent Mpro inhibitory activity among the tested spiroindole analogs, with an IC50 value of 9.605 μM. This potency is comparable to that of the reference inhibitor, Tipranavir (IC50 = 7.38 μM)[1]. In terms of antiviral activity in Vero-E6 cells, compound 6b also showed significant efficacy with an IC50 of 10.39 μM.
Experimental Protocols
The validation of Mpro inhibitory activity for compound 6b was conducted using a commercially available kit assay.
Mpro-SARS-CoV-2 Inhibitory Assay:
The in vitro inhibitory activity of compound 6b against SARS-CoV-2 Mpro was determined using a specific kit (Cat. No. 72054, BPS Bioscience, USA). The assay was performed in a 96-well plate format. The reaction mixture contained Mpro enzyme in a buffer solution (20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 6.5). The tested compound (6b) was added to the wells at varying concentrations. The enzymatic reaction was initiated by the addition of a fluorogenic substrate. The fluorescence intensity was measured over time to determine the rate of substrate cleavage. The percentage of Mpro inhibition was calculated for each concentration of the compound, and the IC50 value was determined by fitting the dose-response data to a sigmoidal curve. Tipranavir was used as a positive control in this assay.
Visualizations
Logical Relationship of Mpro Inhibition to Antiviral Effect
The following diagram illustrates the proposed mechanism of action for compound 6b, where inhibition of the viral Mpro enzyme leads to a downstream antiviral effect by disrupting the viral replication cycle.
Experimental Workflow for Mpro Inhibition Assay
The workflow for determining the Mpro inhibitory activity of compound 6b is outlined in the diagram below.
References
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory efficacy of a novel spiroindole compound, SARS-CoV-2 Mpro-IN-8, and the repurposed HIV protease inhibitor, Tipranavir, against the main protease (Mpro) of SARS-CoV-2. This document summarizes key experimental data, outlines the methodologies used for these assessments, and visualizes the underlying scientific principles.
Executive Summary
The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, is a prime target for antiviral drug development. This guide evaluates two inhibitors: this compound, a recently synthesized spiroindole phosphonate, and Tipranavir, an FDA-approved non-peptidic protease inhibitor for HIV. Experimental data reveals that both compounds exhibit inhibitory activity against SARS-CoV-2 Mpro in the micromolar range. Notably, Tipranavir, in a specific assay, demonstrated slightly higher potency than Mpro-IN-8. However, it is important to consider that other studies have reported a lack of significant Mpro inhibition by Tipranavir, highlighting the variability in experimental outcomes.
Data Presentation: Mpro Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and Tipranavir against SARS-CoV-2 Mpro.
| Compound | Mpro IC50 (µM) |
| This compound (compound 6b) | 9.605[1] |
| Tipranavir | 7.38[1] |
It is noteworthy that a separate study reported no inhibitory activity for Tipranavir against SARS-CoV-2 Mpro at concentrations up to 200 µM, and another indicated no activity at 20 µM.[2] This discrepancy may arise from differences in assay conditions, reagent purity, or the specific experimental setup.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for Mpro inhibitors is typically conducted using in vitro enzymatic assays. The most common methods are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay continuously measures the enzymatic activity of Mpro.
Principle: A synthetic peptide substrate is designed to contain a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence signal. The rate of this increase is proportional to the Mpro activity.
Protocol Outline:
-
Reagents:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
FRET peptide substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds (this compound, Tipranavir) dissolved in DMSO.
-
Positive control inhibitor (e.g., Nirmatrelvir).
-
Negative control (DMSO).
-
-
Procedure:
-
The assay is performed in a 96-well or 384-well microplate format.
-
A solution of the Mpro enzyme in the assay buffer is pre-incubated with varying concentrations of the test compounds or controls for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each compound concentration is determined relative to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
-
Visualizations
Experimental Workflow for Mpro Inhibition Assay
Caption: Workflow for determining Mpro inhibitory activity.
Logical Relationship of Mpro Inhibition
Caption: Inhibition of Mpro blocks viral polyprotein processing.
References
Cross-Validation of In Silico and In Vitro Results for SARS-CoV-2 Mpro Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico and in vitro experimental data for a potent SARS-CoV-2 main protease (Mpro) inhibitor. While the specific compound "Mpro-IN-8" was not identified in a comprehensive literature search, we will use the well-characterized inhibitor MI-23 as a representative example to illustrate the cross-validation process. MI-23 has demonstrated significant inhibitory activity in enzymatic assays and its interaction with Mpro has been structurally characterized, making it an excellent case study for comparing computational predictions with experimental outcomes.[1]
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[2][3] It processes viral polyproteins to produce functional proteins required for viral replication, making it a prime target for antiviral drug development.[2][3] Both computational (in silico) and laboratory (in vitro) methods are crucial in the discovery and validation of Mpro inhibitors.
Data Presentation: In Silico vs. In Vitro Performance of MI-23
The following table summarizes the key quantitative data obtained from both computational predictions and experimental assays for the Mpro inhibitor MI-23.
| Parameter | In Silico (Molecular Docking) | In Vitro (FRET Assay) | Reference |
| Binding Affinity/Potency | Estimated Binding Energy (kcal/mol) | IC50 (nM) | |
| Value | Not explicitly stated in the provided text, but the potent IC50 suggests a strong predicted binding energy. | 7.6 | |
| Interaction Mechanism | Non-covalent binding to the active site, with specific interactions with key residues. | Inhibition of enzymatic activity. |
Experimental Protocols
Detailed methodologies for the key in silico and in vitro experiments are provided below.
In Silico Methodology: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
-
Protein Preparation : The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation : The 3D structure of the inhibitor (e.g., MI-23) is generated and optimized to its lowest energy conformation.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the Mpro. The program explores various possible conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis : The docking poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is selected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the Mpro active site residues.
In Vitro Methodology: Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is used to measure the inhibitory activity of a compound against the Mpro enzyme.
-
Reagents and Materials : Recombinant SARS-CoV-2 Mpro enzyme, a fluorogenic substrate containing a cleavage site for Mpro flanked by a FRET pair (e.g., a fluorophore and a quencher), assay buffer, and the test inhibitor (e.g., MI-23).
-
Assay Procedure :
-
The test compound is serially diluted to various concentrations.
-
The Mpro enzyme is pre-incubated with the test compound for a specific duration to allow for binding.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and leading to an increase in fluorescence.
-
The fluorescence intensity is monitored over time using a plate reader.
-
-
Data Analysis : The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response curve.
Visualizations
Mpro Inhibition Signaling Pathway
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Cross-Validation Workflow for Mpro Inhibitors
Caption: In Silico and In Vitro Cross-Validation Workflow.
References
Chloroindolyl-Containing Compounds: A Comparative Guide to their Efficacy Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapeutics against SARS-CoV-2 has led to the investigation of a myriad of chemical scaffolds. Among these, chloroindolyl-containing compounds have emerged as a promising class of antiviral agents, primarily targeting the virus's main protease (Mpro or 3CLpro), an enzyme crucial for viral replication. This guide provides a comparative analysis of the performance of various chloroindolyl-containing compounds, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action.
Quantitative Efficacy of Chloroindolyl-Containing Compounds
The antiviral activity of several chloroindolyl-containing compounds has been evaluated in vitro, with key metrics being the half-maximal inhibitory concentration (IC50) against the viral protease and the half-maximal effective concentration (EC50) in cell-based assays. The following tables summarize the quantitative data for a selection of these compounds.
| Compound ID | Description | Target | IC50 (nM) | EC50 (µM) | Cell Line | Citation |
| Compound 1 | 4-chloropyridinyl indole-4-carboxylate | SARS-CoV-2 3CLpro | 250 | 2.8 | VeroE6 | [1] |
| Compound 7d | N-allyl derivative of Compound 1 | SARS-CoV-2 3CLpro | 73 | 15 | VeroE6 | [1] |
| Compound 7h | 6-methyl indole derivative of Compound 1 | SARS-CoV-2 3CLpro | - | 3.1 | VeroE6 | [1] |
| GRL-1720 | Indoline moiety-containing compound | SARS-CoV-2 Mpro | - | 15 ± 4 | VeroE6 | |
| Compound 5h | Indole moiety-containing compound | SARS-CoV-2 Mpro | - | 4.2 ± 0.7 | VeroE6 | |
| Indole-3-carboxylic Acid Derivative | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | - | 1.84 (1.06 µg/mL) | - | [2] |
| Diindolylmethane Derivative (1p) | Diindolylmethane derivative | SARS-CoV-2 Mpro | 9870 | - | - |
Table 1: Efficacy of Chloroindolyl-Based SARS-CoV-2 Main Protease Inhibitors. This table provides a comparative overview of the inhibitory concentrations of various chloroindolyl compounds against the SARS-CoV-2 main protease (3CLpro/Mpro) and their effective concentrations in cell-based antiviral assays.
| Compound | Description | Antiviral Activity | Citation |
| Remdesivir | RNA-dependent RNA polymerase inhibitor | EC50 = 1.2 µM in VeroE6 cells | [1] |
| Umifenovir (Arbidol) | Broad-spectrum antiviral | IC50 = 4.11 µM against SARS-CoV-2 |
Table 2: Comparative Efficacy of Alternative Antiviral Agents. This table provides efficacy data for non-chloroindolyl compounds, offering a benchmark for the performance of the chloroindolyl derivatives.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many of the studied chloroindolyl-containing compounds is the inhibition of the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that plays a critical role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps) required for viral replication and transcription. By inhibiting Mpro, these compounds effectively halt the viral replication machinery.
Beyond direct viral enzyme inhibition, the activity of Mpro has been shown to interfere with the host's innate immune response. Specifically, Mpro can suppress the activation of key signaling pathways such as the NF-κB and Type I Interferon (IFN) pathways, which are crucial for orchestrating an antiviral state in the host cell. Therefore, inhibitors of Mpro not only block viral replication but may also restore the host's ability to mount an effective immune response.
Figure 1: Mechanism of Action of Chloroindolyl-Containing Mpro Inhibitors. This diagram illustrates how chloroindolyl compounds inhibit the SARS-CoV-2 main protease (Mpro), thereby disrupting the viral replication cycle.
Figure 2: Mpro Inhibition Restores Host Antiviral Signaling. This diagram shows how SARS-CoV-2 Mpro suppresses the host's innate immune signaling and how chloroindolyl-based Mpro inhibitors can potentially reverse this effect.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of chloroindolyl-containing compounds against SARS-CoV-2.
SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay (FRET-based)
This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of Mpro enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay in Vero E6 Cells (Cytopathic Effect - CPE Reduction Assay)
This cell-based assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication and protect cells from virus-induced death.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, assess the cytopathic effect (CPE) visually under a microscope.
-
Quantify cell viability using a suitable reagent. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to uninfected (100% viability) and virus-infected (0% viability) controls.
-
Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 3: General Experimental Workflow for Antiviral Compound Evaluation. This diagram outlines the key steps in the in vitro and cell-based assays used to assess the efficacy of chloroindolyl compounds against SARS-CoV-2.
Conclusion
Chloroindolyl-containing compounds represent a valuable scaffold for the development of potent inhibitors of SARS-CoV-2. The data presented in this guide highlight their ability to effectively target the viral main protease, a critical enzyme for viral replication. Furthermore, the potential of these compounds to counteract the virus-mediated suppression of the host's innate immune response underscores their therapeutic promise. The detailed experimental protocols provided herein offer a foundation for the standardized evaluation of novel chloroindolyl derivatives. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to optimize these promising antiviral leads.
References
A Head-to-Head Comparison of Spiroindole and Other Heterocyclic Mpro Inhibitors for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Its role in cleaving viral polyproteins into functional non-structural proteins is essential for viral replication. This guide provides a data-driven, head-to-head comparison of spiroindole-based Mpro inhibitors against other prominent heterocyclic inhibitors, offering a comprehensive overview of their performance backed by experimental data.
Comparative Performance of Mpro Inhibitors
The inhibitory potential of various heterocyclic compounds against the SARS-CoV-2 main protease (Mpro) and the whole virus has been evaluated through enzymatic and cell-based assays. The following tables summarize the key quantitative data for spiroindole derivatives and other significant heterocyclic inhibitor classes.
Spiroindole Derivatives
Spiroindoles, characterized by a spirocyclic junction involving an oxindole ring, have emerged as a promising scaffold in medicinal chemistry. Several studies have explored their potential as SARS-CoV-2 Mpro inhibitors.
| Compound ID | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Notes | Reference |
| 6b | 9.605 | 10.39 | Vero-E6 | A spiroindole-containing compound bearing a phosphonate group.[1] | [1] |
| 6g | 15.59 | 8.88 | Vero-E6 | Another phosphonate-containing spiroindole derivative.[1] | [1] |
| 4c | - | 17 | Vero-E6 | A spirooxindole-based phenylsulfonyl moiety.[2] | |
| 4e | - | 18 | Vero-E6 | A spirooxindole-based phenylsulfonyl moiety. |
Other Heterocyclic Inhibitors
A diverse range of other heterocyclic scaffolds, including indoles, pyrrolidines, and piperidines, have been extensively investigated as Mpro inhibitors. Many of these have demonstrated potent enzymatic inhibition and antiviral activity.
| Compound ID | Heterocycle Class | Mpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference |
| GRL-1720 | Indole | 0.32 | - | - | |
| Compound 1 | Indole | 0.25 | 2.8 | Vero-E6 | |
| Compound 7d | Indole | - | - | - | |
| 1p | Diindolylmethane | 9.87 | - | - | |
| Compound 7 | Pyrrolidine | 1.3 - 2.3 | - | - | |
| MI-23 | Bicycloproline | 0.0076 | - | - | |
| GC-14 | Piperazine | 0.40 | 1.1 | - | |
| Ensitrelvir | Heterocyclic | 0.013 | 0.37 | - | |
| Boceprevir | Ketoamide | 4.13 | 1.90 | Vero-E6 |
Visualizing the Path to Inhibition
Understanding the mechanism of action and the experimental process is crucial for inhibitor development. The following diagrams illustrate the viral replication pathway targeted by Mpro inhibitors and a typical workflow for their discovery and evaluation.
SARS-CoV-2 Mpro in the Viral Replication Cycle
The SARS-CoV-2 main protease (Mpro) plays a pivotal role in the viral replication cycle. After the virus enters the host cell, its RNA is translated into two large polyproteins, pp1a and pp1ab. Mpro, along with the papain-like protease (PLpro), is responsible for cleaving these polyproteins at specific sites to release 16 non-structural proteins (NSPs). These NSPs then assemble into the replicase-transcriptase complex (RTC), which is essential for the replication of the viral genome and the transcription of subgenomic RNAs that encode for structural and accessory proteins. By inhibiting Mpro, the processing of the polyproteins is blocked, preventing the formation of the RTC and ultimately halting viral replication.
References
- 1. Spiroindole-containing compounds bearing phosphonate group of potential Mpro-SARS-CoV-2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SARS-CoV-2 Mpro-IN-8: A Comparative Analysis of Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of the novel SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-8, against established antiviral agents. Drawing upon available experimental data, this document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in antiviral research and development.
Introduction to SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins that are essential for viral replication and transcription. Due to its vital and highly conserved role across coronaviruses, Mpro is a prime target for the development of antiviral drugs. Inhibitors of Mpro block this enzymatic activity, thereby halting viral replication.
This guide focuses on the experimental data available for SARS-CoV-2 Mpro-IN-8 (also identified as compound 6b in primary literature) and compares its performance with the well-established antiviral drugs Paxlovid (nirmatrelvir/ritonavir) and remdesivir.
Comparative Performance of Antiviral Agents
The following table summarizes the available quantitative data on the in vitro efficacy of this compound and its comparators. It is important to note that direct head-to-head independent validation studies for Mpro-IN-8 are not yet available in the public domain. The data for Mpro-IN-8 is derived from its initial discovery and characterization study.
| Compound | Target | Assay Type | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| This compound (Compound 6b) | SARS-CoV-2 Mpro | Anti-SARS-CoV-2 Assay | Vero-E6 | IC50: 10.39 µM[1] | 22.0 µM[1] | 2.12[1] |
| SARS-CoV-2 Mpro | Mpro Inhibition Assay | - | IC50: 9.605 µM[2] | - | - | |
| Nirmatrelvir (Paxlovid) | SARS-CoV-2 Mpro | Mpro Inhibition Assay | - | Ki: 3.11 nM[3] | >100 µM (in Calu-3 cells) | >1342 |
| SARS-CoV-2 | Antiviral Assay | Vero E6 | EC50: 74.5 nM | |||
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Antiviral Assay | Vero E6 | IC50: 770 nM | >100 µM | >129.8 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50). A higher SI indicates greater selectivity for viral targets over host cells.
Experimental Protocols
This compound (Compound 6b) Anti-SARS-CoV-2 Assay (Vero-E6 Cells)
-
Cell Preparation: Vero-E6 cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
Compound Preparation: this compound was dissolved in DMSO to prepare stock solutions, which were then serially diluted to the desired concentrations in the culture medium.
-
Viral Infection: The cell monolayers were washed, and then the virus (SARS-CoV-2) was added at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds were added to the respective wells.
-
Incubation: The plates were incubated for a period that allows for viral replication and cytopathic effect (CPE) development.
-
Quantification of Viral Activity: The antiviral activity was determined by observing the inhibition of CPE. The IC50 value was calculated as the concentration of the compound that inhibited 50% of the viral CPE.
-
Cytotoxicity Assay: The CC50 was determined in parallel on uninfected cells using the MTT assay to measure cell viability.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
-
Reagents: Recombinant SARS-CoV-2 Mpro enzyme and a specific fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-EDANS) are used.
-
Reaction Setup: The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Mpro-IN-8) in an assay buffer.
-
Initiation of Reaction: The reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.
-
Measurement: The fluorescence intensity is measured over time using a microplate reader. Cleavage of the substrate by Mpro separates the quencher (Dabcyl) from the fluorophore (EDANS), resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Action of SARS-CoV-2 Mpro Inhibitors
The primary mechanism of action for Mpro inhibitors is the direct binding to the active site of the main protease, preventing it from cleaving the viral polyproteins. This inhibition halts the viral replication cycle.
References
Assessing the Selectivity of SARS-CoV-2 Mpro-IN-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, has been a primary target for the development of antiviral therapeutics. Among the promising inhibitors is Mpro-IN-8 (also known as MPI8), a potent aldehyde inhibitor. This guide provides an objective comparison of the selectivity of Mpro-IN-8 with other notable Mpro inhibitors, supported by experimental data, to aid researchers in their drug development efforts.
Executive Summary
Mpro-IN-8 exhibits potent inhibition of SARS-CoV-2 Mpro and demonstrates a dual inhibitory mechanism by also targeting the host protease Cathepsin L, which is involved in viral entry.[1][2][3] While this dual action may offer a synergistic antiviral effect, it also highlights the importance of a thorough selectivity assessment against other host proteases to evaluate potential off-target effects. This guide presents a comparative analysis of the selectivity of Mpro-IN-8 against key human proteases and contrasts its performance with other well-characterized Mpro inhibitors, nirmatrelvir and GC376.
Data Presentation: Inhibitor Selectivity Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mpro-IN-8 and comparator compounds against SARS-CoV-2 Mpro and a panel of human proteases. Lower IC50 values indicate higher potency.
| Compound | SARS-CoV-2 Mpro IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin K IC50 (nM) | TMPRSS2 Inhibition | Furin Inhibition |
| Mpro-IN-8 (MPI8) | 105[4] | 0.079 - 2.3[2] | 380 | 180 | Inert | Inert |
| Nirmatrelvir (PF-07321332) | ~1.8 | >10,000 | >10,000 | 231 | Not Reported | Not Reported |
| GC376 | 190 | Potent Inhibition | Potent Inhibition | Potent Inhibition | Not Reported | Not Reported |
Note: The IC50 values for Mpro-IN-8 against cathepsins represent a range observed across related aldehyde inhibitors. Nirmatrelvir data is derived from publicly available information. GC376 is known to be a potent inhibitor of various cathepsins.
Mpro-IN-8 displays high potency against both SARS-CoV-2 Mpro and Cathepsin L. Importantly, it shows significant selectivity for Cathepsin L over Cathepsin B and Cathepsin K, with selectivity indices of 192 and 150, respectively. Like other tested aldehyde inhibitors, Mpro-IN-8 was found to be inert against the host proteases TMPRSS2 and furin, which are also involved in viral entry.
Experimental Protocols
The assessment of inhibitor selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for the protease is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the donor's fluorescence. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mpro and other proteases of interest.
-
Fluorogenic peptide substrate specific for each protease.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test inhibitor (Mpro-IN-8 or other compounds) at various concentrations.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the assay buffer. b. In the assay plate, add a fixed concentration of the purified protease to each well. c. Add the different concentrations of the test inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair. f. The rate of reaction is determined from the linear phase of the fluorescence increase over time. g. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor. h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Mpro Inhibition Assay
This assay evaluates the ability of an inhibitor to block Mpro activity within a cellular context, providing insights into cell permeability and intracellular efficacy.
Principle: A reporter system is engineered in host cells where the expression of a reporter gene (e.g., GFP) is dependent on the inhibition of Mpro activity. For instance, Mpro expression can induce cell toxicity, and its inhibition by a compound leads to cell survival and reporter expression.
Protocol:
-
Reagents and Materials:
-
Human cell line (e.g., HEK293T).
-
Expression vector encoding SARS-CoV-2 Mpro linked to a reporter gene (e.g., Mpro-eGFP fusion protein).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure: a. Seed the host cells in a multi-well plate and allow them to adhere overnight. b. Transfect the cells with the Mpro-reporter expression vector. c. After transfection, treat the cells with serial dilutions of the test inhibitor. d. Incubate the cells for a specified period (e.g., 24-48 hours). e. Analyze the cells for reporter gene expression. For a GFP-based reporter, this can be done by measuring the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry. f. The level of reporter expression is correlated with the inhibition of Mpro activity. g. Calculate the cellular IC50 value by plotting the reporter signal against the inhibitor concentration and fitting the data to a dose-response curve. A study determined the cellular Mpro inhibition IC50 value of MPI8 to be 31 nM.
Mandatory Visualizations
Caption: Dual inhibition mechanism of Mpro-IN-8.
Caption: Workflow for assessing protease inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. MPI8 is Potent against SARS‐CoV‐2 by Inhibiting Dually and Selectively the SARS‐CoV‐2 Main Protease and the Host Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2 Mpro-IN-8 Against Approved Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-8 (also known as MPI8 or compound 6b), against the approved antiviral drugs Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to generate this data.
Mechanism of Action
The primary antiviral drugs currently approved for COVID-19 target two key viral enzymes essential for replication: the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).
-
SARS-CoV-2 Mpro-IN-8 and Paxlovid (Nirmatrelvir) are both inhibitors of the SARS-CoV-2 main protease (Mpro).[1][2][3] Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional non-structural proteins necessary for viral replication.[2][3] By binding to the active site of Mpro, these inhibitors block this cleavage process, thereby halting viral replication. Nirmatrelvir, the active component of Paxlovid, is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, slowing the metabolism of nirmatrelvir and increasing its concentration in the body.
-
Remdesivir and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the virus's RNA genome.
-
Remdesivir is an adenosine nucleotide analog. Once inside the cell, it is converted into its active triphosphate form and competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by RdRp. The incorporation of remdesivir leads to delayed chain termination, disrupting viral RNA synthesis.
-
Molnupiravir is a nucleoside analog that is metabolized into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate. NHC is incorporated into the viral RNA by RdRp and can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. This leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," which ultimately renders the virus non-viable.
-
Comparative In Vitro Efficacy
The following table summarizes the in vitro inhibitory and antiviral activities of this compound and the approved antiviral drugs. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Experimental conditions such as the cell line used, and assay format can influence the results.
| Compound | Target | Assay Type | IC50 | EC50 | Cell Line |
| This compound (MPI8) | SARS-CoV-2 Mpro | Cellular Mpro Inhibition | 31 nM | HEK293T | |
| Antiviral Assay (Plaque Reduction) | 30 nM | Vero E6 | |||
| Nirmatrelvir (Paxlovid) | SARS-CoV-2 Mpro | Enzymatic Assay (Ki) | 3.1 nM | ||
| Antiviral Assay | 50-100 nM | Vero E6 | |||
| Remdesivir | SARS-CoV-2 RdRp | Enzymatic Assay (RdRp inhibition) | ~1.5 µM | ||
| Antiviral Assay | 0.77 µM | Vero E6 | |||
| Molnupiravir (NHC) | SARS-CoV-2 RdRp | Antiviral Assay | 0.3 µM | Vero | |
| Antiviral Assay | 0.08 µM | Calu-3 |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibition constant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)
This protocol is a representative method for determining the in vitro potency of Mpro inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate: A peptide containing a fluorophore and a quencher separated by the Mpro cleavage sequence.
-
Assay buffer: e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP.
-
Test compound (e.g., Mpro-IN-8, Nirmatrelvir) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant Mpro to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted Mpro enzyme to all wells except the negative control (no enzyme) wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the FRET substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)
This protocol is a standard method to determine the antiviral efficacy of a compound in a cellular context.
Objective: To measure the half-maximal effective concentration (EC50) of a test compound in inhibiting SARS-CoV-2 replication in cultured cells.
Materials:
-
Susceptible cell line (e.g., Vero E6, Calu-3).
-
SARS-CoV-2 virus stock of a known titer (Plaque Forming Units/mL).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
Test compound.
-
Overlay medium (e.g., cell culture medium containing carboxymethylcellulose or agar).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed the cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection:
-
In a separate plate, mix the virus stock with each dilution of the test compound. Include a virus-only control.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Pharmacokinetic (PK) Assay
A general overview of a pharmacokinetic study to evaluate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To determine the pharmacokinetic parameters of a test compound in an animal model (e.g., mouse, rat).
Procedure:
-
Animal Dosing: Administer the test compound to a group of animals via a specific route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points after dosing. Plasma is then separated from the blood samples.
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the concentration of the drug in each plasma sample using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic modeling software to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (for non-intravenous routes).
-
-
Visualizations
Signaling Pathway: Mechanism of Action of SARS-CoV-2 Mpro Inhibitors
Caption: Mechanism of action of SARS-CoV-2 Mpro inhibitors like Mpro-IN-8 and Nirmatrelvir.
Experimental Workflow: In Vitro Antiviral Efficacy Testing
Caption: A general workflow for determining the in vitro antiviral efficacy of a compound.
Logical Relationship: Comparison of Antiviral Drug Targets
Caption: A diagram illustrating the viral targets of Mpro-IN-8 and approved antiviral drugs.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SARS-CoV-2 Mpro-IN-8
For research use only. Not for use in humans or animals.
This document provides detailed guidance on the proper disposal of SARS-CoV-2 Mpro-IN-8, a potent antiviral agent. Adherence to these procedures is critical to ensure laboratory safety, prevent environmental contamination, and comply with regulations for hazardous waste management. All personnel handling this compound and associated waste must be trained in and strictly follow these protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Nitrile gloves (double-gloving recommended)
-
Safety goggles or a face shield
-
Lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. In case of a spill, immediately follow your institution's established spill response protocol for chemical hazards.
Waste Segregation at the Source
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be treated as hazardous chemical waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Designated, leak-proof, and clearly labeled hazardous waste container. Use double-layered bags for added security. | "Hazardous Chemical Waste: this compound" and the universal biohazard symbol. |
| Liquid Waste | Sealable, chemical-resistant container (e.g., glass or polyethylene). | "Hazardous Chemical Waste: this compound" and the universal biohazard symbol. |
| Sharps | Puncture-resistant sharps container. | "Sharps Waste: Contains this compound" and the universal biohazard symbol. |
Decontamination and Disposal Protocol
The following step-by-step protocol should be followed for the decontamination and disposal of waste contaminated with this compound.
Experimental Protocol: Chemical Inactivation of Liquid Waste
-
Preparation: In a designated chemical fume hood, prepare a 10% solution of sodium hypochlorite (bleach) in water.
-
Treatment: Slowly add the 10% bleach solution to the liquid waste containing this compound to achieve a final concentration of at least 1% sodium hypochlorite.
-
Contact Time: Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation of the compound.
-
Neutralization (if required by local regulations): After the 30-minute contact time, neutralize the chlorinated waste by adding a sodium thiosulfate solution until the chlorine is no longer detectable.
-
Disposal: Dispose of the treated liquid waste in accordance with your institution's and local regulations for hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Final Disposal Options
All waste contaminated with this compound must be disposed of through a licensed hazardous waste management facility. The primary recommended method for final disposal is high-temperature incineration.
| Disposal Method | Temperature Range | Minimum Residence Time | Notes |
| High-Temperature Incineration | 850°C - 1200°C | > 2 seconds | Ensures complete destruction of the chemical compound. The preferred method. |
| Chemical Treatment | Not Applicable | Not Applicable | Can be used for liquid waste prior to collection by a licensed facility. |
Important Considerations:
-
Never dispose of untreated this compound waste in general laboratory trash or down the drain.
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
-
Maintain detailed records of all waste generated and its disposal.
Signaling Pathway of Mpro Inhibition (Conceptual)
Personal protective equipment for handling SARS-CoV-2 Mpro-IN-8
Essential Safety and Handling Guide for SARS-CoV-2 Mpro-IN-8
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent antiviral agent. Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is a hazardous substance that requires careful handling to prevent exposure. The following procedures outline the necessary personal protective equipment (PPE), emergency measures, and disposal protocols.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize risk:
-
Gloves: Nitrile or other chemically resistant gloves are required. Double glooving is recommended, especially when handling concentrated solutions.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.[1][2][3][4]
-
Lab Coat: A fully buttoned lab coat, preferably disposable or designated for hazardous material handling, is required.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
Emergency Procedures
In the event of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to a well-ventilated area. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Operational and Disposal Plans
A structured approach to managing this compound throughout its lifecycle in the laboratory is crucial for safety and regulatory compliance.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. The compound should be stored in a tightly sealed, clearly labeled container in a designated, well-ventilated, and secure area.
| Parameter | Specification |
| Storage Temperature | -20°C for long-term storage. |
| Shipping Temperature | Room temperature in the continental US; may vary elsewhere. |
| Container | Tightly sealed, clearly labeled container. |
| Location | Secure, designated chemical storage area. |
Handling and Solution Preparation
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Recommended Solvents:
-
DMSO: For creating high-concentration stock solutions.
-
Ethanol: For dilution into aqueous buffers for cell-based assays.
-
Step-by-Step Solution Preparation:
-
Ensure all necessary PPE is correctly worn.
-
Work within a certified chemical fume hood.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the desired solvent to the powder to avoid aerosolization.
-
Mix gently until the solid is completely dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Experimental Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
